FDNP-D-ALA-NH2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(5-fluoro-2,4-dinitroanilino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4O5/c1-4(9(11)15)12-6-2-5(10)7(13(16)17)3-8(6)14(18)19/h2-4,12H,1H3,(H2,11,15)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPLBHLFDJOJGP-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to FDNP-D-ALA-NH2: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-(2,4-Dinitro-5-fluorophenyl)-D-alanine amide (FDNP-D-ALA-NH2), a chiral derivatizing agent with significant applications in analytical chemistry and potential implications in biomedical research. This document details its chemical properties, provides a representative synthesis protocol, outlines its primary application in the chiral separation of amino acids, and explores its potential biological activities.
Chemical and Physical Properties
This compound, also known by its synonym (R)-2-((5-Fluoro-2,4-dinitrophenyl)amino)propanamide, is a pale yellow to light yellow solid.[1] It is an analog of the well-known Marfey's reagent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alanine amide (FDNP-L-Ala-NH2 or FDAA). The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Full Chemical Name | Nα-(2,4-Dinitro-5-fluorophenyl)-D-alanine amide | [2] |
| Synonyms | (R)-2-((5-Fluoro-2,4-dinitrophenyl)amino)propanamide, this compound | [2] |
| CAS Number | 132055-99-3 | [2] |
| Molecular Formula | C₉H₉FN₄O₅ | [2] |
| Molecular Weight | 272.19 g/mol | [2] |
| Appearance | Pale yellow to light yellow solid | [1] |
| Melting Point | 225 - 229 °C | [1] |
| Boiling Point (Predicted) | 544.5 ± 50.0 °C | [1] |
| Density (Predicted) | 1.592 ± 0.06 g/cm³ | [1] |
| Solubility | Slightly soluble in acetone and DMSO | [1] |
| Storage Temperature | 2-8°C | [3] |
Synthesis of this compound
The synthesis of this compound is analogous to the synthesis of its L-enantiomer, Marfey's reagent. The process involves the nucleophilic aromatic substitution of a fluorine atom on 1,5-difluoro-2,4-dinitrobenzene (DFDNB) by the amino group of D-alanine amide.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
1,5-difluoro-2,4-dinitrobenzene (DFDNB)
-
D-alanine amide hydrochloride
-
Triethylamine (TEA) or another suitable base
-
Acetone or other suitable solvent
-
Distilled water
-
Hydrochloric acid (HCl) for acidification
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Dissolve D-alanine amide hydrochloride in a minimal amount of water and neutralize it carefully with a base like triethylamine to obtain the free D-alanine amide.
-
In a separate flask, dissolve 1,5-difluoro-2,4-dinitrobenzene in acetone.
-
Slowly add the aqueous solution of D-alanine amide to the DFDNB solution with constant stirring.
-
The reaction mixture is typically stirred at room temperature for several hours or gently heated to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is then acidified with dilute HCl to precipitate the product.
-
The crude this compound is collected by filtration, washed with cold water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final product as a pale yellow solid.
References
An In-Depth Technical Guide to Chiral Amino Acid Analysis Using FDNP-D-Ala-NH₂
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, mechanism, and application of 1-fluoro-2,4-dinitrophenyl-5-D-alanine amide (FDNP-D-Ala-NH₂), a chiral derivatizing agent, for the determination of amino acid stereochemistry. This method, an adaptation of the well-established Marfey's method, offers a robust and reliable approach for separating and quantifying amino acid enantiomers, a critical analysis in drug development, peptide synthesis, and metabolomics.
Principle of Chiral Discrimination
The analysis of chiral amino acids using FDNP-D-Ala-NH₂ is an indirect method that relies on pre-column derivatization. The fundamental principle involves the reaction of a racemic or enantiomerically-enriched amino acid mixture with the chiral reagent, FDNP-D-Ala-NH₂. This reaction stoichiometrically converts the amino acid enantiomers (L- and D-forms) into a pair of diastereomers.
These resulting diastereomers (D-D and D-L) possess distinct physicochemical properties, unlike the original enantiomers. This difference allows for their separation using standard, achiral analytical techniques, most commonly reversed-phase high-performance liquid chromatography (RP-HPLC). The dinitrophenyl chromophore incorporated during derivatization allows for sensitive UV detection, typically at 340 nm.
The elution order of the diastereomers is predictable. When using FDNP-D-Ala-NH₂ (a D-reagent), the derivative formed with the D-amino acid will typically elute before the derivative formed with the L-amino acid on a standard C18 column. This predictable elution pattern is key to assigning the absolute configuration of the amino acids in an unknown sample.
Reaction Mechanism
The core of the method is the nucleophilic aromatic substitution reaction between the primary amino group of the amino acid and the electron-deficient fluorodinitrophenyl group of the FDNP-D-Ala-NH₂ reagent. The reaction proceeds under mild alkaline conditions, which deprotonate the amino group, enhancing its nucleophilicity. The reaction is typically driven to completion by gentle heating. Following the formation of the diastereomers, the reaction is quenched by acidification.
Figure 1: Derivatization Reaction Mechanism.
Experimental Protocol
This section details a generalized protocol for the derivatization of amino acid samples with FDNP-D-Ala-NH₂ and subsequent analysis by RP-HPLC.
Materials and Reagents
-
FDNP-D-Ala-NH₂ Solution: 1% (w/v) solution in acetone (approximately 40 mM). Prepare fresh.
-
Amino Acid Standard/Sample: ~50 nmol of total amino acid in aqueous solution or dried.
-
Base: 1 M Sodium Bicarbonate (NaHCO₃) or 0.5 M Triethylamine (TEA).
-
Quenching Solution: 1 M Hydrochloric Acid (HCl).
-
HPLC Grade Solvents: Acetonitrile (ACN), Water, Trifluoroacetic Acid (TFA) or Formic Acid (FA).
-
Reaction Vials: 2 mL glass vials with screw caps.
-
Heating Block or Water Bath: Capable of maintaining 40°C.
Derivatization Procedure
-
Sample Preparation: To a 2 mL vial containing 50 µL of a 1 mM amino acid standard solution (50 nmol), add 100 µL of the 1% FDNP-D-Ala-NH₂ solution in acetone.
-
Reaction Initiation: Add 20 µL of 1 M NaHCO₃ to initiate the reaction. The solution should be well-mixed.
-
Incubation: Securely cap the vial and incubate at 40°C for 1.5 hours in a heating block or water bath.
-
Reaction Quenching: After incubation, cool the vial to room temperature. Quench the reaction by adding 20 µL of 1 M HCl. A slight effervescence may be observed if using bicarbonate.
-
Dilution & Analysis: Dilute the sample with 810 µL of the HPLC mobile phase starting condition (e.g., 90% Water / 10% Acetonitrile) to a final volume of 1 mL. The sample is now ready for injection into the HPLC system.
Analytical Methodology: RP-HPLC
The separation of the formed diastereomers is typically achieved on a C18 reversed-phase column.
HPLC System and Conditions
| Parameter | Recommended Setting |
| HPLC System | Standard LC system with a UV detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient | 10% to 60% B over 50 minutes (This should be optimized for specific amino acid mixtures) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40°C |
| Detection | UV Absorbance at 340 nm |
| Injection Vol. | 20 µL |
Data Presentation & Interpretation
The following table presents representative retention time data for amino acid diastereomers. This data is based on separations using an L-chiral analog (FDNP-L-Ala-NH₂), where L-derivatives elute before D-derivatives. For the user-specified FDNP-D-Ala-NH₂ reagent, the elution order is reversed (D-derivative before L-derivative). The table has been adjusted to reflect this expected outcome.
| Amino Acid | Stereoisomer | Expected Retention Time (min)* | Elution Order |
| Aspartic Acid | D-Asp | 15.1 | 1st |
| L-Asp | 15.9 | 2nd | |
| Glutamic Acid | D-Glu | 16.5 | 1st |
| L-Glu | 17.4 | 2nd | |
| Serine | D-Ser | 19.8 | 1st |
| L-Ser | 20.6 | 2nd | |
| Alanine | D-Ala | 24.3 | 1st |
| L-Ala | 25.5 | 2nd | |
| Valine | D-Val | 31.8 | 1st |
| L-Val | 33.1 | 2nd | |
| Methionine | D-Met | 33.5 | 1st |
| L-Met | 34.9 | 2nd | |
| Isoleucine | D-Ile | 35.2 | 1st |
| L-Ile | 36.8 | 2nd | |
| Leucine | D-Leu | 35.8 | 1st |
| L-Leu | 37.5 | 2nd | |
| Phenylalanine | D-Phe | 37.9 | 1st |
| L-Phe | 39.8 | 2nd | |
| Tyrosine | D-Tyr | 32.1 | 1st |
| L-Tyr | 33.4 | 2nd |
*Retention times are illustrative and will vary based on the specific HPLC system, column, and gradient conditions.
Workflow Visualization
The overall process from sample preparation to data analysis can be visualized as a sequential workflow.
Figure 2: General Experimental Workflow.
Conclusion
The use of FDNP-D-Ala-NH₂ provides a powerful and accessible method for the chiral analysis of amino acids. By converting enantiomers into separable diastereomers, this technique allows researchers to utilize standard RP-HPLC instrumentation to gain crucial insights into the stereochemical composition of their samples. Careful optimization of the derivatization and chromatographic conditions is essential for achieving accurate and reproducible results, which are vital for quality control in pharmaceuticals and for advancing research in the life sciences.
An In-depth Technical Guide to [2,4-Dinitro-5-fluorophenyl]-D-alanine amide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, structure, and potential applications of [2,4-Dinitro-5-fluorophenyl]-D-alanine amide. This compound is a chiral molecule of interest in pharmaceutical and biochemical research. While detailed experimental data for the D-enantiomer is limited in publicly available literature, this guide consolidates the existing information and draws parallels from its well-studied L-enantiomer, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide, commonly known as Marfey's reagent.
Chemical Structure and Properties
[2,4-Dinitro-5-fluorophenyl]-D-alanine amide is an organic compound featuring a dinitrophenyl group attached to the amino group of D-alanine amide. The presence of the fluorine atom and two nitro groups significantly influences its chemical reactivity and spectroscopic properties.
Table 1: Physicochemical Properties of [2,4-Dinitro-5-fluorophenyl]-D-alanine amide
| Property | Value | Source |
| Molecular Formula | C₉H₉FN₄O₅ | |
| Molecular Weight | 272.19 g/mol | |
| CAS Number | 132055-99-3 | |
| Appearance | Yellow to orange powder/solid | |
| Solubility | Soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol. | |
| Storage | 2-8°C |
Note: Some properties are inferred from data on the L-enantiomer due to limited specific data for the D-enantiomer.
Synthesis
The synthesis of [2,4-Dinitro-5-fluorophenyl]-D-alanine amide is expected to follow the well-established method used for its L-enantiomer (Marfey's reagent), which involves the nucleophilic aromatic substitution of 1,5-difluoro-2,4-dinitrobenzene (Sanger's reagent) with D-alanine amide.
General Reaction Scheme
The primary amino group of D-alanine amide acts as a nucleophile, attacking one of the fluorine-bearing carbons of 1,5-difluoro-2,4-dinitrobenzene. The nitro groups activate the benzene ring for nucleophilic attack.
Postulated Experimental Protocol
Materials:
-
1,5-difluoro-2,4-dinitrobenzene
-
D-alanine amide hydrochloride
-
A suitable organic solvent (e.g., acetone, acetonitrile, or dimethylformamide)
-
A base (e.g., triethylamine or sodium bicarbonate) to neutralize the hydrochloride salt and scavenge the HF byproduct.
Procedure:
-
Dissolve D-alanine amide hydrochloride in the chosen solvent.
-
Add the base in a stoichiometric amount to liberate the free amine.
-
Slowly add a solution of 1,5-difluoro-2,4-dinitrobenzene in the same solvent to the reaction mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The crude product is then purified, commonly by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of ethyl acetate and hexane).
-
The purified product is characterized by spectroscopic methods.
Spectroscopic Characterization (Anticipated Data)
Specific spectroscopic data for [2,4-Dinitro-5-fluorophenyl]-D-alanine amide is not available. The following are anticipated spectral characteristics based on the structure and data from analogous compounds.
Table 2: Anticipated Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons, the α-proton and methyl protons of the alanine moiety, and the amide protons. The chemical shifts and coupling constants would be characteristic of the dinitrophenyl and alanine amide structures. |
| ¹³C NMR | Resonances for the aromatic carbons (some showing coupling to fluorine), the carbonyl carbon, and the α-carbon and methyl carbon of the alanine residue. |
| FTIR (cm⁻¹) | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), aromatic C=C stretching, and strong absorptions for the nitro groups (NO₂). |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound (C₉H₉FN₄O₅). Fragmentation patterns would likely involve the loss of the amide group, nitro groups, and cleavage of the C-N bond. |
Potential Biological Activity and Applications
While specific biological activities of [2,4-Dinitro-5-fluorophenyl]-D-alanine amide have not been extensively reported, compounds with the 2,4-dinitrophenyl pharmacophore have been investigated for various therapeutic applications.
-
Pharmaceutical Development: This compound serves as a key intermediate in the synthesis of novel pharmaceuticals. Its structural properties, including the two nitro groups and the fluorine atom, enhance its potential for biological activity, particularly in the development of anti-cancer agents.
-
Biochemical Research: It is a valuable tool for studying protein interactions and enzyme mechanisms. The reactivity of the fluorodinitrophenyl group allows for its use in labeling and modifying proteins and peptides, providing insights into metabolic pathways and potential therapeutic targets.
Due to the lack of specific data on signaling pathways for this compound, a generalized diagram is presented below to illustrate a hypothetical mechanism of action, such as enzyme inhibition, which is a common activity for such molecules.
Conclusion
[2,4-Dinitro-5-fluorophenyl]-D-alanine amide is a chiral building block with significant potential in drug discovery and biochemical research. While detailed experimental data for this specific enantiomer is sparse, its synthesis and properties can be reasonably inferred from its well-characterized L-enantiomer. Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and explore its specific biological activities and potential therapeutic applications. This guide serves as a foundational resource for researchers interested in this promising molecule.
A Technical Guide to the Principle of Marfey's Reagent for D- and L-Amino Acid Separation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core principles behind Marfey's reagent for the chiral separation of amino acids. It covers the derivatization mechanism, the basis of chromatographic resolution, detailed experimental protocols, and data interpretation.
Core Principle: Indirect Chiral Resolution
The fundamental challenge in separating enantiomers (D- and L-amino acids) is that they possess identical physical properties, making them inseparable by standard chromatographic techniques. Marfey's method overcomes this by employing an indirect approach. A chiral derivatizing agent, Marfey's reagent, is used to convert the enantiomeric amino acids into diastereomers.[1][2] Diastereomers, unlike enantiomers, have different physical properties and can be readily separated using conventional achiral reverse-phase high-performance liquid chromatography (HPLC).[3][4]
Marfey's Reagent , chemically known as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), is intrinsically chiral due to the L-alanine amide moiety.[1][5] When a racemic mixture (an equal mixture of D- and L-amino acids) is reacted with L-FDAA, two distinct diastereomeric products are formed:
-
L-FDAA-D-Amino Acid (L-D diastereomer)
-
L-FDAA-L-Amino Acid (L-L diastereomer)
These diastereomers can then be resolved on a standard C8 or C18 reverse-phase HPLC column.[5][6]
The Derivatization Reaction
The reaction between Marfey's reagent and the primary amino group of an amino acid is a nucleophilic aromatic substitution (SNAr).[7] The amino group of the amino acid attacks the electron-deficient aromatic ring of L-FDAA at the carbon atom bonded to the fluorine, displacing the fluoride ion. This reaction proceeds stoichiometrically under mild alkaline conditions (typically sodium bicarbonate) at a slightly elevated temperature (e.g., 40°C) and is generally complete within one hour without causing racemization.[1][2] The highly absorbing dinitrophenyl group incorporated into the amino acid provides a strong UV chromophore (around 340 nm), enabling sensitive detection in the picomolar to nanomole range.[1][2][6]
Diagram 1: Derivatization of Amino Acids with Marfey's Reagent
Principle of Chromatographic Separation
The separation of the L-L and L-D diastereomers on a reverse-phase column is governed by differences in their hydrophobicity.[2] While a definitive separation mechanism is complex, it is generally observed that the retention times are dependent on the hydrophobicity of the amino acid side chain.[2]
A consistent elution order is a key feature of Marfey's method. When using the standard L-FDAA reagent, the L-L diastereomer almost always elutes before the L-D diastereomer . This predictable pattern allows for confident assignment of the absolute configuration of the amino acid in an unknown sample by comparing its retention time to that of known standards.[6] The use of the D-enantiomer of Marfey's reagent (D-FDAA) will invert this elution order.[2][8]
Diagram 2: Principle of Chromatographic Resolution
Experimental Protocols
The following sections provide a generalized methodology for the derivatization and analysis of amino acids using Marfey's reagent. Optimization is often required depending on the specific amino acids and the sample matrix.
Standard Derivatization Protocol
This protocol is adapted from methodologies described in the literature.[2][6][8]
Reagents:
-
Amino acid standard solutions or sample hydrolysate (approx. 50 mM).
-
Marfey's reagent (L-FDAA) solution: 1% (w/v) in acetone (approx. 35-40 mM).
-
Sodium bicarbonate (NaHCO₃) solution: 1 M in water.
-
Hydrochloric acid (HCl) solution: 1 M or 2 M in water.
-
HPLC-grade acetone, acetonitrile, and water.
Procedure:
-
Sample Preparation: In a microcentrifuge tube, place 50 µL of the amino acid solution (containing approx. 2.5 micromoles).
-
Reagent Addition: Add 100 µL of the 1% L-FDAA solution in acetone.
-
Initiate Reaction: Add 20 µL of 1 M NaHCO₃. The solution should be alkaline.
-
Incubation: Mix the contents thoroughly and incubate the vial at 40°C for 1 hour, with occasional mixing.[1][2] Some protocols may extend this to overnight for certain amino acids.[8]
-
Quenching: After incubation, cool the sample to room temperature and stop the reaction by adding 20-50 µL of 1 M or 2 M HCl to neutralize the solution.[6][8]
-
Dilution & Analysis: Dilute the sample with the mobile phase (e.g., to a final volume of 1 mL with 20% acetonitrile) and filter (0.45 µm) prior to HPLC analysis.[6][8]
Diagram 3: Experimental Workflow for Marfey's Method
Typical HPLC Conditions
-
Column: C18 or C8 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Mobile Phase A: Aqueous buffer (e.g., 0.1% Formic Acid or Ammonium Acetate, pH 3-6.5).[8]
-
Mobile Phase B: Acetonitrile (or Methanol) often with 0.1% acid.[8]
-
Gradient: A linear gradient is typically employed, for example, from 15% to 60% Mobile Phase B over 30-50 minutes.[6][8]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25-50°C.[6]
-
Detection: UV detector set to 340 nm.[6]
Quantitative Data and Interpretation
The primary quantitative data from Marfey's analysis are the retention times (tR) of the diastereomeric derivatives. The difference in retention times (ΔtR = tR(L-D) - tR(L-L)) is a measure of the separation efficiency. The following table summarizes representative retention time data for common amino acids derivatized with L-FDAA, compiled from various studies. Note that absolute retention times will vary significantly between different HPLC systems and conditions, but the elution order (L-L before L-D) and relative spacing are generally consistent.
Table 1: Representative HPLC Retention Times for L-FDAA Amino Acid Derivatives
| Amino Acid | L-L Derivative (tR, min) | L-D Derivative (tR, min) | Separation Factor (α) |
| Alanine (Ala) | 21.5 | 24.8 | 1.15 |
| Valine (Val) | 29.3 | 34.1 | 1.16 |
| Leucine (Leu) | 33.8 | 39.2 | 1.16 |
| Isoleucine (Ile) | 31.6 | 36.5 | 1.15 |
| Phenylalanine (Phe) | 33.5 | 37.1 | 1.11 |
| Aspartic Acid (Asp) | 14.2 | 15.1 | 1.06 |
| Glutamic Acid (Glu) | 16.8 | 18.0 | 1.07 |
| Serine (Ser) | 12.5 | 13.4 | 1.07 |
| Methionine (Met) | 27.9 | 31.6 | 1.13 |
Note: Data are illustrative and compiled for comparison. Absolute values are highly dependent on specific experimental conditions (column, gradient, etc.). Separation factor α is calculated as k2/k1 where k is the retention factor.
Applications in Research and Development
Marfey's method is a robust and widely used technique with numerous applications:[9][10]
-
Natural Product Chemistry: Determining the absolute configuration of amino acids in novel peptides isolated from marine or microbial sources.[6][11][12]
-
Peptide Synthesis: Assessing the enantiomeric purity of starting materials and detecting racemization that may occur during peptide synthesis.[1]
-
Food Science: Analyzing amino acid composition and authenticity.
-
Clinical Research: Detecting D-amino acids as potential biomarkers in biological fluids.[9]
The development of variants of Marfey's reagent, such as those with L-Leucine amide (FDLA) or L-Valine amide (FDVA), has further expanded the utility of the method by improving the resolution for certain challenging amino acids.[5][13]
References
- 1. Marfey's reagent for chiral amino acid analysis: A review - ProQuest [proquest.com]
- 2. ovid.com [ovid.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Solubility of FDNP-D-ALA-NH2 for Researchers
For researchers, scientists, and drug development professionals, understanding the solubility of a compound like Nα-(2,4-Dinitro-5-fluorophenyl)-D-alaninamide (FDNP-D-ALA-NH2) is a critical first step in experimental design. This technical guide provides a consolidated overview of its known solubility characteristics in dimethyl sulfoxide (DMSO) and other organic solvents, alongside detailed experimental protocols for determining solubility.
Solubility Profile of this compound
The available data indicates that this compound is sparingly soluble in many solvents. Researchers should consider this a starting point and perform their own specific solubility assessments based on their experimental needs and buffer compositions.
| Solvent | Reported Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1], Soluble[2] | ChemicalBook, ChemBK |
| Acetone | Slightly Soluble (with sonication)[1] | ChemicalBook |
| Methanol | Soluble[2] | ChemBK |
| Chloroform | Soluble (for the L-alanine amide isomer) | BRITI Scientific |
Note: The solubility of "slight" or "soluble" is qualitative. Quantitative determination is necessary for establishing precise concentrations for experiments.
Experimental Protocols for Solubility Determination
Given the absence of standardized quantitative data, researchers will need to determine the solubility of this compound empirically. Below are detailed methodologies for both a rapid qualitative assessment and a more rigorous quantitative determination using the established shake-flask method.
Rapid Qualitative Solubility Assessment
This method is useful for quickly identifying suitable solvents for initial stock solution preparation.
Objective: To visually estimate if a compound is soluble, partially soluble, or insoluble in a given solvent at a target concentration.
Materials:
-
This compound (solid powder)
-
Test solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile)
-
Small, clear glass vials or test tubes (e.g., 1.5 mL microcentrifuge tubes or 12x75 mm glass tubes)
-
Vortex mixer
-
Spatula and analytical balance
Procedure:
-
Weigh out a small, predetermined amount of this compound (e.g., 1 mg) and place it into a clean, dry vial.
-
Add a specific volume of the test solvent to the vial to achieve a target concentration (e.g., add 1 mL for a 1 mg/mL concentration).
-
Cap the vial securely and vortex vigorously for 30-60 seconds.
-
Allow the vial to stand at room temperature for 1-2 minutes.
-
Visually inspect the solution against a contrasting background.
-
Soluble: The solution is completely clear with no visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain, or the solution appears cloudy/hazy.
-
Insoluble: The solid powder shows no signs of dissolving and settles at the bottom of the vial.
-
-
Record the observations for each solvent tested. For partially soluble samples, sonication or gentle heating can be applied to assess if solubility improves.
Quantitative Thermodynamic Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the equilibrium (thermodynamic) solubility of a compound.
Objective: To determine the maximum concentration of this compound that can be dissolved in a solvent at equilibrium at a specific temperature.
Materials:
-
This compound (solid powder)
-
Chosen solvent (e.g., DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
-
Calibrated pipettes and analytical balance
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial. The amount should be more than what is expected to dissolve to ensure a saturated solution is achieved.
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Securely cap the vial and place it on an orbital shaker or rotator in an incubator set to a constant temperature (e.g., 25°C). Allow the mixture to shake for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After incubation, let the vials stand to allow undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vial at high speed or filter the supernatant using a chemically resistant syringe filter. The filtration step is critical to remove all undissolved particles.
-
Quantification:
-
Carefully take an aliquot of the clear, saturated filtrate.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the concentration of this compound.
-
A standard calibration curve of this compound must be prepared and run alongside the samples for accurate quantification.
-
-
Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The result is typically expressed in mg/mL or µM.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow for assessing the solubility of a chemical compound like this compound.
Caption: Workflow for determining compound solubility.
References
Stability and Storage of FDNP-D-ALA-NH₂ Powder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for Nα-(2,4-Dinitro-5-fluorophenyl)-D-alaninamide (FDNP-D-ALA-NH₂) powder. Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental accuracy, and preserving its shelf-life, particularly in its application for chiral amino acid analysis.
Compound Properties and Use
FDNP-D-ALA-NH₂, a derivative of alanine, is a pale yellow to light yellow powder. It is primarily utilized as a chiral derivatizing agent in analytical chemistry, famously known in the context of Marfey's reagent, for the resolution of amino acid enantiomers by high-performance liquid chromatography (HPLC).
A key characteristic of FDNP-D-ALA-NH₂ powder is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere. This property is a primary determinant of its handling and storage requirements.
Recommended Storage and Stability Summary
Proper storage is paramount to prevent the degradation of FDNP-D-ALA-NH₂ powder. The primary concerns are exposure to moisture and elevated temperatures.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 0-5°C[1][2][3] | To minimize thermal degradation and maintain chemical stability. |
| Atmosphere | Store under an inert, dry atmosphere (e.g., argon or nitrogen). | To prevent moisture absorption due to its hygroscopic nature. |
| Container | Tightly sealed, opaque container. | To protect from moisture and light. |
| Handling | Handle in a dry, controlled environment (e.g., a glove box or desiccator). | To minimize exposure to atmospheric moisture. |
Experimental Protocols for Stability Assessment
While specific, publicly available stability studies on FDNP-D-ALA-NH₂ are limited, a robust stability testing protocol can be designed based on the International Council for Harmonisation (ICH) guidelines for drug substances.[3][4][5][6]
Long-Term and Accelerated Stability Study Protocol
Objective: To establish a re-test period and determine the impact of temperature and humidity on the stability of FDNP-D-ALA-NH₂ powder.
Methodology:
-
Sample Preparation: Aliquot at least three primary batches of FDNP-D-ALA-NH₂ powder into tightly sealed, opaque containers, representative of the proposed marketing package.
-
Storage Conditions:
-
Testing Frequency:
-
Long-Term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.
-
Accelerated: A minimum of three time points, including initial (0), 3 months, and 6 months.
-
-
Analytical Methods: At each time point, assess the following:
-
Appearance: Visual inspection for changes in color and physical state (e.g., clumping).
-
Purity: Employ a stability-indicating HPLC method to determine the percentage of the active substance and detect any degradation products.
-
Water Content: Use Karl Fischer titration to quantify moisture content, which is critical for a hygroscopic substance.
-
Analytical Methods for Purity and Degradation Assessment
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for assessing the purity of amino acid derivatives like FDNP-D-ALA-NH₂.
Recommended HPLC Method:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is often effective for separating the parent compound from potential impurities and degradation products.
-
Detection: UV detection at a wavelength where the dinitrophenyl group has strong absorbance (around 340 nm) is recommended.
-
Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Visualizations
Experimental Workflow for Chiral Amino Acid Analysis
The following diagram illustrates the typical workflow for using FDNP-D-ALA-NH₂ in the chiral analysis of amino acids.
Caption: Workflow for chiral amino acid analysis using FDNP-D-ALA-NH₂.
Logical Relationships in Stability Considerations
This diagram outlines the key factors influencing the stability of FDNP-D-ALA-NH₂ powder and the resulting consequences.
Caption: Factors affecting the stability of FDNP-D-ALA-NH₂ powder.
References
- 1. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of multicomponent mixture and simultaneous enantioresolution of proteinogenic and non-proteinogenic amino acids by reversed-phase high-performance liquid chromatography using chiral variants of Sanger's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
An In-depth Technical Guide to Chiral Amino Acid Analysis in Peptide and Protein Research Using 1-fluoro-2,4-dinitrophenyl-alanine amide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The precise analysis of amino acid stereochemistry is critical in peptide and protein research, with implications ranging from structural biology to drug development and the study of biological processes. This guide focuses on the application of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, famously known as Marfey's reagent (FDAA), a pivotal tool for the chiral separation of amino acids. While the query specified the D-alanine variant (FDNP-D-ALA-NH2), the vast majority of scientific literature and established protocols center on the L-enantiomer due to its utility in creating diastereomers from D- and L-amino acid mixtures. This document will provide a comprehensive overview of the principles, applications, experimental protocols, and data interpretation associated with Marfey's reagent, which are directly analogous to the theoretical application of its D-enantiomer.
Introduction: The Significance of Chirality in Peptides and Proteins
Amino acids, the fundamental building blocks of proteins, exist as enantiomers (D- and L-forms). While L-amino acids are predominantly found in ribosomally synthesized proteins, D-amino acids play crucial roles in various biological systems, particularly in bacterial cell walls and as signaling molecules.[1][2] The ability to accurately identify and quantify D-amino acids is essential for:
-
Structural Characterization of Peptides: Determining the presence of D-amino acids in naturally occurring peptides.[3]
-
Peptide Synthesis Quality Control: Assessing the extent of racemization during synthetic peptide production.[3]
-
Bacteriology: Studying the composition and synthesis of peptidoglycan in bacterial cell walls.[2]
-
Neuroscience: Investigating the role of D-amino acids like D-serine as neurotransmitters.[1]
-
Pharmacology: Developing peptide-based drugs, where the inclusion of D-amino acids can enhance stability and efficacy.
Core Principle: Chiral Derivatization with Marfey's Reagent
The foundational principle of Marfey's method is the conversion of a mixture of amino acid enantiomers into diastereomers. These diastereomers, unlike enantiomers, possess different physicochemical properties and can be separated using standard, non-chiral analytical techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).[1][3][4]
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) reacts with the primary amine group of an amino acid under mild alkaline conditions.[3][5] The L-alanine amide portion of the reagent provides a fixed chiral center. When FDAA reacts with a D-amino acid and an L-amino acid, it forms two different diastereomers (L-D and L-L). These diastereomers exhibit different retention times on an RP-HPLC column, allowing for their separation and quantification.[5]
The DNP (dinitrophenyl) group introduced by the reagent is a strong chromophore, enabling sensitive UV detection of the derivatives at approximately 340 nm.[5]
Logical Relationship of the Derivatization Reaction
Caption: Reaction of Marfey's reagent with amino acid enantiomers.
Key Applications in Research
Marfey's method is a versatile and robust technique with broad applicability in peptide and protein science.
-
Detection of D-Amino Acids in Biological Samples: The method has been successfully used to identify and quantify D-amino acids secreted from murine islets of Langerhans, highlighting its sensitivity for complex biological matrices.[1]
-
Structural Analysis of Peptides: It is widely employed for the structural characterization of peptides to confirm their amino acid composition and stereochemistry.[3]
-
Monitoring Racemization in Peptide Synthesis: Chemical peptide synthesis can sometimes lead to the unwanted inversion of stereochemistry (racemization). Marfey's reagent provides a simple and effective way to quantify the percentage of D-enantiomer impurity.[3]
-
Analysis of Non-Proteinogenic Amino Acids: The application extends beyond the 20 common amino acids to various other primary amine-containing molecules.[3]
Detailed Experimental Protocols
The following protocols are generalized from established methods.[3][5] Researchers should optimize conditions for their specific analytes and instrumentation.
Protein/Peptide Hydrolysis
Objective: To break down the peptide or protein into its constituent amino acids.
-
Sample Preparation: Place the purified peptide or protein sample (typically 10-100 µg) into a hydrolysis tube.
-
Acid Hydrolysis: Add 6 M HCl to the tube.
-
Degas: Seal the tube under vacuum to prevent oxidation of sensitive amino acids.
-
Incubation: Heat the sample at 110°C for 24 hours.
-
Drying: After hydrolysis, remove the HCl by evaporation under a stream of nitrogen or using a vacuum centrifuge. The resulting amino acid mixture is now ready for derivatization.
Derivatization with Marfey's Reagent (FDAA)
Objective: To react the amino acid hydrolysate with FDAA to form diastereomers.
-
Re-dissolve: Re-dissolve the dried amino acid hydrolysate in 50 µL of 1 M sodium bicarbonate (NaHCO₃).
-
Add Reagent: Add 100 µL of a 1% (w/v) solution of FDAA in acetone (approximately 1 mg of FDAA).
-
Incubation: Mix the contents thoroughly and incubate at 40°C for 60-90 minutes with occasional mixing.[3][5]
-
Quench Reaction: Stop the reaction by adding 20 µL of 2 M HCl.
-
Evaporation: Evaporate the sample to dryness to remove acetone.
-
Final Preparation: Re-dissolve the derivatized sample in a suitable solvent (e.g., 500 µL of acetonitrile/water 50:50) for HPLC analysis.
Experimental Workflow Diagram
Caption: Workflow for amino acid analysis using Marfey's reagent.
Data Presentation and Interpretation
The primary output of the analysis is an HPLC chromatogram. The FDAA derivatives of D-amino acids typically exhibit stronger intramolecular bonding, which reduces their polarity relative to the corresponding L-amino acid derivatives.[5] Consequently, the D-derivatives are retained longer on reverse-phase columns and elute later than their L-counterparts.[5]
HPLC Analysis Conditions (Example)
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., Spheri-5 RP-18)[5] |
| Mobile Phase A | 0.05 M Triethylamine phosphate, pH 3.0[5] |
| Mobile Phase B | Acetonitrile[5] |
| Gradient | Linear gradient of Mobile Phase B (e.g., 10% to 50% over 30 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 340 nm[5] |
| Column Temperature | 40-50 °C[1] |
Quantitative Data Summary
| Analyte / Parameter | Typical Value | Reference |
| Detection Wavelength (λmax) | 340 nm | [5] |
| Derivatization Time | 60 - 90 minutes | [3][5] |
| Derivatization Temperature | 40 °C | [3] |
| Derivative Stability | Stable for at least 48 hours | [5] |
| Limit of Detection (LOD) | ≤ 100 nM (for most analytes) | [1] |
| Retention Time Reproducibility | < 1% RSD | [1] |
| Linearity (R²) | > 0.98 | [1] |
Conclusion
While the specific reagent this compound is not commonly cited, its L-enantiomer, Marfey's reagent (FDAA), is a cornerstone of peptide and protein analysis. The principles and protocols detailed in this guide are directly applicable to the analysis of amino acid chirality. The method's high sensitivity, reproducibility, and reliance on standard HPLC equipment make it an invaluable tool for researchers in drug development, biochemistry, and microbiology. The ability to unambiguously separate and quantify amino acid enantiomers provides critical insights into peptide structure, synthesis quality, and biological function.
References
- 1. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 5. assets.fishersci.com [assets.fishersci.com]
Technical Guide: Hygroscopic Nature of N-α-(2,4-Dinitro-5-fluorophenyl)-D-alanine Amide (FDAA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-α-(2,4-Dinitro-5-fluorophenyl)-D-alanine amide, a derivative of D-alanine, is a crucial reagent in analytical chemistry. It is instrumental in the chiral separation of amino acids and other primary amines through derivatization, enabling their detection and quantification by HPLC.[1][2][3] The stability and handling of this reagent are paramount for reproducible and accurate results. Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical physical property that can impact the quality, stability, and handling of powdered reagents.[4][5] This document provides a comprehensive technical overview of the methodologies used to determine the hygroscopic nature of fine chemical compounds like N-α-(2,4-Dinitro-5-fluorophenyl)-D-alanine amide.
While specific experimental data on the hygroscopicity of N-α-(2,4-Dinitro-5-fluorophenyl)-D-alanine amide is not extensively available in published literature, this guide outlines the standard experimental protocols for its determination and presents a hypothetical data set to illustrate the expected outcomes.
Understanding Hygroscopicity in Pharmaceutical and Chemical Compounds
Hygroscopicity can significantly affect the properties of a chemical compound, including its:
-
Physical Stability: Moisture absorption can lead to caking, deliquescence, and changes in crystal structure.[4]
-
Chemical Stability: The presence of water can promote hydrolysis or other degradation pathways.[4]
-
Handling and Formulation: Changes in flowability and bulk density due to moisture uptake can complicate manufacturing and formulation processes.[]
Given that N-α-(2,4-Dinitro-5-fluorophenyl)-D-alanine amide is an amino acid derivative, its hygroscopic behavior may be influenced by the presence of polar functional groups capable of forming hydrogen bonds with water molecules. Studies on other amino acids have shown varied hygroscopic properties, which can be influenced by their side chains and crystalline forms.[7][8][9]
Experimental Protocol for Determining Hygroscopicity
The most common and accurate method for determining the hygroscopicity of a powdered substance is Dynamic Vapor Sorption (DVS).[10][11][12] DVS measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.[13]
3.1 Principle of Dynamic Vapor Sorption (DVS)
A sample is placed on a sensitive microbalance within a temperature- and humidity-controlled chamber. A carrier gas, typically nitrogen, is humidified to a specific RH level and passed over the sample. The microbalance continuously records the sample's mass until it reaches equilibrium, meaning the mass is no longer changing.[11] The RH is then increased or decreased in a stepwise manner, and the mass change is recorded for each step. This process generates a moisture sorption isotherm, which plots the change in mass (as a percentage) against the relative humidity.[13]
3.2 DVS Experimental Parameters
-
Instrument: Dynamic Vapor Sorption Analyzer
-
Sample Preparation: A sample of N-α-(2,4-Dinitro-5-fluorophenyl)-D-alanine amide (typically 5-15 mg) is placed in the DVS sample pan.[4] To establish a baseline, the sample is often dried at the beginning of the experiment by exposing it to 0% RH at the analysis temperature until a constant weight is achieved.[14]
-
Temperature: Isothermal analysis is typically conducted at 25°C.
-
Humidity Program: A common protocol involves a sorption (increasing humidity) and desorption (decreasing humidity) cycle. For example:
-
Sorption: 0% to 90% RH in 10% RH increments.
-
Desorption: 90% to 0% RH in 10% RH increments.
-
-
Equilibrium Condition: The instrument proceeds to the next humidity step when the rate of mass change over time ( dm/dt ) is less than a predefined value (e.g., 0.002% per minute) for a specified period (e.g., 10 minutes).
Data Presentation
The data obtained from a DVS experiment is typically presented in a table summarizing the percentage change in mass at each relative humidity level for both the sorption and desorption phases.
Table 1: Hypothetical Hygroscopicity Data for N-α-(2,4-Dinitro-5-fluorophenyl)-D-alanine Amide at 25°C
| Relative Humidity (%) | Sorption (% Mass Change) | Desorption (% Mass Change) |
| 0 | 0.00 | 0.05 |
| 10 | 0.02 | 0.08 |
| 20 | 0.05 | 0.12 |
| 30 | 0.08 | 0.18 |
| 40 | 0.12 | 0.25 |
| 50 | 0.18 | 0.35 |
| 60 | 0.25 | 0.50 |
| 70 | 0.40 | 0.75 |
| 80 | 0.70 | 1.10 |
| 90 | 1.20 | 1.20 |
Note: This data is hypothetical and serves for illustrative purposes only.
The difference between the sorption and desorption curves is known as hysteresis, which can provide insights into the mechanism of water uptake and any structural changes in the material.[13]
Visualizations
5.1 Experimental Workflow
The following diagram illustrates the workflow for determining the hygroscopicity of a compound using Dynamic Vapor Sorption.
Caption: Workflow for Hygroscopicity Testing using DVS.
5.2 Logical Relationship of Hygroscopicity
The following diagram illustrates the factors influencing and influenced by the hygroscopic nature of a chemical compound.
Caption: Factors and Impacts of Hygroscopicity.
Conclusion
References
- 1. iright.com [iright.com]
- 2. Thermo Scientific™ FDAA (Marfey's Reagent) (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) | Fisher Scientific [fishersci.ca]
- 3. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmainfo.in [pharmainfo.in]
- 5. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]
- 7. Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. | Semantic Scholar [semanticscholar.org]
- 8. Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aqualab.com [aqualab.com]
- 11. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 12. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 13. mt.com [mt.com]
- 14. tainstruments.com [tainstruments.com]
Methodological & Application
Application Note: Chiral Amino Acid Analysis Using FDNP-D-ALA-NH2 Derivatization and HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
The determination of amino acid enantiomers is critical in many areas of research and development, including drug discovery, food science, and microbiology. 1-Fluoro-2,4-dinitrophenyl-5-D-alanine amide (FDNP-D-ALA-NH2), a derivative of Marfey's reagent, is a chiral derivatizing agent used for the separation of amino acid enantiomers by high-performance liquid chromatography (HPLC).[1][2] This method relies on the formation of diastereomers upon reaction of this compound with the primary amine group of amino acids.[1][3] The resulting diastereomers can be effectively separated on a standard reversed-phase HPLC column, eliminating the need for a more expensive chiral stationary phase.[4][5]
The derivatization reaction is straightforward and results in stable derivatives with a strong chromophore, allowing for sensitive UV detection at 340 nm.[3][4] A key advantage of using this compound (the D-form of the reagent) is that the resulting L-amino acid derivatives typically elute before the D-amino acid derivatives on a reversed-phase column.[3][6] This elution order is advantageous when analyzing samples containing a high abundance of L-amino acids, as the smaller D-enantiomer peak elutes first and is well-resolved from the larger L-enantiomer peak.
This application note provides a detailed protocol for the derivatization of amino acids with this compound and their subsequent analysis by HPLC.
Experimental Protocols
Materials and Reagents
-
This compound (Marfey's Reagent, D-form)
-
Amino acid standards (D- and L-isomers)
-
Acetone, HPLC grade
-
Sodium bicarbonate (NaHCO₃), 1 M solution
-
Hydrochloric acid (HCl), 2 M solution
-
Triethylamine phosphate (TEAP) buffer, 0.05 M, pH 3.0
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Sample vials (e.g., 1 mL reaction vials)
-
Heating block or water bath
-
HPLC system with UV detector
-
Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)
Derivatization Protocol
-
Sample Preparation: Prepare a 50 mM aqueous solution of the amino acid standard or sample.
-
Reagent Preparation: Prepare a 1% (w/v) solution of this compound in acetone. This is approximately 36 mM.
-
Reaction Setup: In a 1 mL reaction vial, combine the following:
-
50 µL of the 50 mM amino acid solution (2.5 µmoles).
-
100 µL of the 1% this compound solution in acetone (approximately 3.6 µmoles).
-
20 µL of 1 M sodium bicarbonate solution.[1]
-
-
Incubation: Tightly cap the vial, vortex to mix, and heat at 40°C for 1 hour with occasional mixing.[1][4]
-
Quenching: After incubation, cool the vial to room temperature.
-
Neutralization: Add 20 µL of 2 M HCl to neutralize the reaction mixture.[4] The sample is now ready for HPLC analysis.
HPLC Analysis Protocol
-
HPLC System: An HPLC system equipped with a UV detector is used for the analysis.
-
Column: A reversed-phase C18 column is suitable for the separation.
-
Mobile Phase:
-
Mobile Phase A: 0.05 M Triethylamine phosphate (TEAP), pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A linear gradient is employed for the separation of the diastereomers. An example gradient is a linear increase of acetonitrile from 10% to 50% over 60 minutes.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: The diastereomers are detected by UV absorbance at 340 nm.[1][4][6]
-
Injection Volume: Inject an appropriate volume of the derivatized sample (e.g., 20 µL).
Data Presentation
The following tables summarize the quantitative data for the derivatization protocol and a typical HPLC analysis.
Table 1: Derivatization Protocol Parameters
| Parameter | Value |
| Amino Acid Concentration | 50 mM |
| This compound Concentration | 1% in Acetone (~36 mM) |
| Molar Ratio (Reagent:Amino Acid) | ~1.4:1 |
| Reaction Buffer | 1 M Sodium Bicarbonate |
| Reaction Temperature | 40°C |
| Reaction Time | 1 hour |
| Quenching Reagent | 2 M Hydrochloric Acid |
Table 2: HPLC Analysis Parameters
| Parameter | Value |
| HPLC Column | C18 Reversed-Phase |
| Mobile Phase A | 0.05 M Triethylamine Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-50% Acetonitrile over 60 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 340 nm |
| Injection Volume | 20 µL |
Visualizations
Below is a diagram illustrating the experimental workflow for the derivatization of amino acids with this compound and subsequent HPLC analysis.
Caption: Experimental workflow for this compound derivatization and HPLC analysis.
The following diagram illustrates the reaction between an amino acid and this compound.
Caption: Derivatization reaction of an amino acid with this compound.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide for Using Marfey's Reagent with Amino Acid Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marfey's method is a highly effective and widely adopted procedure for the chiral analysis of amino acids. It involves the pre-column derivatization of amino acids with Marfey's reagent, which is chemically known as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA).[1][2][3] This process converts the amino acid enantiomers into diastereomers.[3][4] These resulting diastereomeric derivatives can then be separated and quantified using standard reverse-phase high-performance liquid chromatography (RP-HPLC).[1][5]
The fundamental principle of this method lies in the stoichiometric reaction of FDAA with the primary amino group of both D- and L-amino acids under mild alkaline conditions.[4] The L-chiral center within the FDAA molecule introduces a second chiral center to the amino acid, creating diastereomers with distinct physicochemical properties. This distinction allows for their separation on a non-chiral stationary phase. Typically, the L-FDAA derivatives of D-amino acids exhibit stronger intramolecular bonding, which reduces their polarity compared to the corresponding L-amino acid derivatives.[6] Consequently, the D-derivatives are more strongly retained on a reverse-phase column and therefore elute later than their L-counterparts.[6]
The dinitrophenyl chromophore incorporated into the derivatives allows for sensitive UV detection, typically at 340 nm.[4][5] This method is advantageous due to its reliability, high sensitivity (reaching the subnanomolar range), and the use of readily available HPLC technology without the need for specialized chiral columns.[5][6][7] Its applications are extensive, particularly in the pharmaceutical industry for assessing the enantiomeric purity of amino acids and peptides, and in natural product research to determine the stereochemistry of amino acid residues.[2][3]
Materials and Reagents
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reverse-phase HPLC column (e.g., C8 or C18)
-
Vortex mixer
-
Heating block or water bath
-
Microcentrifuge
-
Analytical balance
-
pH meter
-
Pipettes and tips
-
Glass vials for sample preparation and analysis
Chemicals and Reagents:
-
Marfey's Reagent (FDAA, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
-
L- and D-amino acid standards
-
Acetone, HPLC grade
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Hydrochloric acid (HCl)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid, HPLC grade
-
Mobile phase buffers (e.g., Ammonium acetate, Triethylamine phosphate)
Experimental Protocols
Protocol 1: Preparation of Standard Amino Acid Solutions
-
Stock Solutions (e.g., 10 mM): Accurately weigh a sufficient amount of each L- and D-amino acid standard and dissolve in 0.1 N HCl to create individual stock solutions. Store at 4°C.
-
Working Standard Mixture (e.g., 1 mM): Prepare a mixture of all desired L- and D-amino acid standards by diluting the stock solutions in 0.1 N HCl. This mixture will be used for derivatization.
Protocol 2: Derivatization of Amino Acid Standards with Marfey's Reagent
This protocol is a widely used method for the derivatization of amino acids with FDAA.
-
In a microcentrifuge tube, combine 50 µL of the 1 mM amino acid standard mixture with 20 µL of 1 M sodium bicarbonate solution.
-
Add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone. This ensures a molar excess of the reagent.
-
Vortex the mixture thoroughly to ensure complete mixing.
-
Incubate the reaction mixture at 40°C for 60-90 minutes with occasional vortexing. Some amino acids may require longer incubation times for complete derivatization.[4][8]
-
After incubation, quench the reaction by adding 20 µL of 1 N HCl.
-
Evaporate the acetone from the sample, or dilute the sample with the initial mobile phase (e.g., to a final volume of 1 mL) to prepare it for HPLC analysis.
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.
Protocol 3: HPLC Analysis of Derivatized Amino Acids
The following are general HPLC conditions that can be optimized for specific amino acid mixtures and available equipment.
-
HPLC Column: A standard C18 or C8 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA) or another suitable buffer.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA).
-
Gradient Elution: A linear gradient is commonly employed. For example, starting with a low percentage of Mobile Phase B (e.g., 10-15%) and increasing to a higher percentage (e.g., 45-60%) over 30-60 minutes.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 340 nm.[5]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-50°C.[7]
Data Presentation
Quantitative data from the analysis of amino acid standards derivatized with Marfey's reagent is summarized below. Retention times can vary based on the specific HPLC system, column, and gradient conditions.
Table 1: Example Retention Times of L- and D-Amino Acid Derivatives
| Amino Acid | L-Derivative Retention Time (min) | D-Derivative Retention Time (min) |
| Alanine | 15.2 | 18.5 |
| Valine | 22.8 | 28.4 |
| Leucine | 28.1 | 35.7 |
| Isoleucine | 26.9 | 33.8 |
| Proline | 21.5 | 25.1 |
| Phenylalanine | 30.3 | 38.9 |
| Tryptophan | 32.6 | 41.2 |
| Methionine | 25.4 | 31.6 |
| Aspartic Acid | 10.8 | 12.5 |
| Glutamic Acid | 12.1 | 14.3 |
Note: These are illustrative values. Actual retention times must be determined experimentally.
Table 2: Quantitative Analysis Parameters
| Amino Acid Derivative | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) |
| Alanine | ~5-10 | ~15-30 |
| Valine | ~5-10 | ~15-30 |
| Phenylalanine | ~2-5 | ~10-20 |
Note: LOD and LOQ are dependent on the specific instrument and method conditions. The dinitrophenyl group allows for detection in the low picomolar range.[7]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the underlying chemical reaction of Marfey's method.
References
- 1. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 2. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. ovid.com [ovid.com]
- 5. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Chiral Amino Acid Analysis Using LC-MS/MS with FDNP-D-ALA-NH2 Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of chiral amino acids, particularly the detection and quantification of D-amino acids in the presence of their abundant L-enantiomers, is of significant interest in various fields, including drug development, disease biomarker discovery, and microbiology. D-amino acids play crucial roles in biological systems, from bacterial cell wall synthesis to neurotransmission in mammals. Their accurate quantification requires sensitive and selective analytical methods.
This application note details a robust and reliable LC-MS/MS method for the chiral analysis of amino acids following pre-column derivatization with Nα-(5-Fluoro-2,4-dinitrophenyl)-D-alaninamide (FDNP-D-ALA-NH2), a variant of Marfey's reagent. This method allows for the separation and quantification of amino acid enantiomers by forming diastereomers that can be resolved on a standard reversed-phase column.
Principle of the Method
The primary amino groups of D- and L-amino acids react with the fluorine group of this compound under mild alkaline conditions to form stable diastereomers. Due to their different stereochemistry, these diastereomers exhibit distinct physicochemical properties, allowing for their separation by reversed-phase liquid chromatography. The highly chromophoric dinitrophenyl group enhances UV detection, while the specific fragmentation patterns of the derivatives in a tandem mass spectrometer enable highly sensitive and selective quantification using Multiple Reaction Monitoring (MRM).
Experimental Protocols
I. Sample Preparation and Derivatization
Materials:
-
Amino acid standards (D- and L-enantiomers)
-
This compound solution (1% w/v in acetone)
-
Sodium bicarbonate buffer (1 M, pH 9.0)
-
Hydrochloric acid (2 N)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
Protocol:
-
Sample Preparation:
-
For protein hydrolysates, perform acid hydrolysis (e.g., 6 N HCl at 110°C for 24 hours) and dry the sample completely.
-
Reconstitute the dried sample or prepare aqueous solutions of amino acid standards and biological fluids.
-
-
Derivatization Reaction:
-
To 50 µL of the amino acid sample solution, add 20 µL of 1 M sodium bicarbonate buffer.
-
Add 100 µL of 1% this compound solution in acetone.
-
Vortex the mixture and incubate at 40°C for 1 hour in a water bath or heating block.[1]
-
After incubation, cool the reaction mixture to room temperature.
-
-
Reaction Quenching and Dilution:
-
Neutralize the reaction by adding 20 µL of 2 N HCl to stop the derivatization process.
-
Evaporate the acetone from the mixture under a gentle stream of nitrogen.
-
Dilute the sample with 810 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final volume of 1 mL.
-
Filter the final solution through a 0.22 µm syringe filter before LC-MS/MS analysis.
-
II. LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 60% B
-
15-17 min: 60% to 95% B
-
17-20 min: 95% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
MRM Transitions: Specific precursor-to-product ion transitions for each derivatized amino acid need to be determined by infusing individual standards. Representative MRM parameters for l-FDLA derivatized amino acids, a close analog, are provided in Table 2 for guidance.[1]
Data Presentation
Quantitative Data Summary
The following table summarizes representative quantitative performance data for the analysis of amino acids derivatized with a Marfey's reagent variant (l-FDLA), which is expected to be comparable to this compound derivatization.
Table 1: Representative Quantitative Performance Data
| Amino Acid | Retention Time (min) | Linearity (R²) | LOD (pmol) | LOQ (pmol) | Recovery (%) |
| D-Ala | 10.2 | >0.99 | 0.1 | 0.3 | 95-105 |
| L-Ala | 10.8 | >0.99 | 0.1 | 0.3 | 95-105 |
| D-Asp | 12.5 | >0.99 | 0.2 | 0.6 | 92-103 |
| L-Asp | 13.1 | >0.99 | 0.2 | 0.6 | 92-103 |
| D-Glu | 13.8 | >0.99 | 0.2 | 0.7 | 90-102 |
| L-Glu | 14.5 | >0.99 | 0.2 | 0.7 | 90-102 |
| D-Ser | 9.5 | >0.99 | 0.3 | 1.0 | 93-104 |
| L-Ser | 10.1 | >0.99 | 0.3 | 1.0 | 93-104 |
| D-Phe | 16.2 | >0.99 | 0.1 | 0.3 | 96-106 |
| L-Phe | 17.0 | >0.99 | 0.1 | 0.3 | 96-106 |
Data are representative and should be validated for each specific amino acid and instrument.
Table 2: Example MRM Transitions for l-FDLA Derivatized Amino Acids [1]
| Amino Acid | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Alanine | 357.1 | 292.1 | 15 |
| Aspartic Acid | 401.1 | 336.1 | 18 |
| Glutamic Acid | 415.1 | 350.1 | 18 |
| Serine | 373.1 | 308.1 | 15 |
| Phenylalanine | 433.2 | 368.2 | 20 |
These values are for l-FDLA derivatives and should be optimized for this compound derivatives.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of amino acids.
Biological Role of D-Amino Acids in Bacteria
Caption: Role of D-amino acids in bacterial processes.
Conclusion
The LC-MS/MS method using this compound derivatization provides a highly selective, sensitive, and reliable approach for the chiral analysis of amino acids. The detailed protocol and performance data presented in this application note offer a solid foundation for researchers, scientists, and drug development professionals to implement this method for the accurate quantification of D- and L-amino acids in various biological matrices. The ability to measure enantiomeric ratios of amino acids is crucial for understanding their physiological and pathological roles, and this method serves as a valuable tool in advancing research in these areas.
References
Determining Amino Acid Configuration in Natural Products Using Marfey's Method: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the determination of the absolute configuration of amino acids in natural products using Marfey's method. This method is a reliable and widely used pre-column derivatization HPLC technique that allows for the separation of amino acid enantiomers as diastereomers.
Introduction to Marfey's Method
Marfey's method, first reported in 1984, is a cornerstone technique for assigning the stereochemistry of amino acids within natural products, particularly peptides.[1] The method involves the hydrolysis of the natural product to its constituent amino acids, followed by derivatization with a chiral reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA), also known as Marfey's reagent.[2][3] This reaction creates diastereomeric derivatives that can be resolved using standard reverse-phase high-performance liquid chromatography (HPLC).[1][4] The elution order of the derivatized L- and D-amino acids is consistent, allowing for unambiguous assignment by comparing the retention times to those of derivatized amino acid standards.[5]
The key advantages of Marfey's method include its high sensitivity, the use of readily available HPLC technology, and the commercial availability of both L- and D-enantiomers of the derivatizing reagent.[5] The D-enantiomer, Nα-(2,4-dinitro-5-fluorophenyl)-D-alaninamide (D-FDAA), is particularly useful as a surrogate for unavailable D-amino acid standards, as the D-FDAA-L-amino acid derivative is chromatographically equivalent to the L-FDAA-D-amino acid derivative.[5][6]
Experimental Protocols
This section details the necessary steps for determining the absolute configuration of amino acids in a natural product sample.
I. Hydrolysis of the Natural Product
The first step is to break down the natural product, typically a peptide, into its individual amino acid components.
Protocol:
-
Weigh approximately 0.1-0.5 mg of the purified natural product into a clean glass vial.[7][8]
-
Seal the vial under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of sensitive amino acids like tryptophan.
-
Heat the vial at 104-110°C for 18-24 hours.[8]
-
After hydrolysis, cool the vial to room temperature and remove the acid by evaporation under a stream of nitrogen or using a vacuum concentrator.[8]
-
Re-suspend the dried hydrolysate in 100-250 µL of deionized water.[7][8]
II. Derivatization with Marfey's Reagent (L-FDAA)
The free amino acids in the hydrolysate are then reacted with Marfey's reagent to form diastereomers.
Protocol:
-
To the aqueous hydrolysate, add 20 µL of 1 M sodium bicarbonate (NaHCO₃) solution.[5]
-
Add 40 µL of a 1% (w/v) solution of L-FDAA in acetone.[5]
-
Incubate the reaction mixture at 40°C for 1 hour with occasional vortexing.[5] Some protocols suggest incubation at 37°C overnight for complete derivatization of all amino acids.[6]
-
After incubation, quench the reaction by adding 20 µL of 1 M HCl.[5]
-
Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Dissolve the dried derivatized sample in a suitable solvent for HPLC analysis, such as methanol or acetonitrile/water.[7]
-
Prepare derivatized standards of L- and D-amino acids by following the same procedure with authentic standards.
III. HPLC Analysis
The derivatized amino acid mixture is then analyzed by reverse-phase HPLC to separate the diastereomers.
Protocol:
-
Inject the dissolved sample onto a C18 or C8 reverse-phase HPLC column.[1][6] For improved resolution of certain amino acids, a C3 column can be utilized (Advanced Marfey's Method).[5][9]
-
Elute the diastereomers using a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[6][7]
-
Monitor the elution of the derivatives using a UV detector at 340 nm.[5]
-
Compare the retention times of the amino acid derivatives from the natural product hydrolysate with those of the derivatized L- and D-amino acid standards to determine the absolute configuration. Typically, the L-amino acid derivative elutes before the corresponding D-isomer.[10]
Data Presentation: Quantitative Parameters for Marfey's Method
The following tables summarize key quantitative parameters for the hydrolysis, derivatization, and HPLC analysis steps.
Table 1: Hydrolysis Conditions
| Parameter | Value | Reference |
| Sample Amount | 0.1 - 0.5 mg | [7][8] |
| Acid | 6 M HCl | [5][8] |
| Temperature | 104 - 110 °C | [8] |
| Duration | 18 - 24 hours | [8] |
Table 2: Derivatization Conditions
| Parameter | Reagent/Condition | Concentration/Value | Reference |
| Base | Sodium Bicarbonate (NaHCO₃) | 1 M | [5] |
| Derivatizing Agent | L-FDAA in Acetone | 1% (w/v) | [5] |
| Temperature | 37 - 40 °C | [5][6] | |
| Duration | 1 hour to overnight | [5][6] | |
| Quenching Agent | Hydrochloric Acid (HCl) | 1 M | [5] |
Table 3: HPLC Analysis Parameters
| Parameter | Specification | Reference |
| Column | C18, C8, or C3 reverse-phase | [1][5][6] |
| Mobile Phase A | 0.1% Formic Acid in Water | [6][7] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | [6][7] |
| Detection | UV at 340 nm | [5] |
| Flow Rate | 0.5 - 1.0 mL/min | [1] |
Visualizations
The following diagrams illustrate the experimental workflow and the chemical principle of Marfey's method.
Caption: Experimental workflow for determining amino acid configuration using Marfey's method.
Caption: Chemical principle of diastereomer formation in Marfey's method.
Advanced Marfey's Methods
To overcome limitations such as co-elution of certain amino acid derivatives, advanced variations of Marfey's method have been developed.[2][3][11] The "C3 Marfey's method" utilizes a C3 HPLC column, which provides improved resolution for challenging separations, including isoleucine stereoisomers.[5][9] Furthermore, the "2D C3 Marfey's method" is an innovative approach for determining the regiochemistry of enantiomeric amino acid residues in natural products.[5][9] These advanced methods often incorporate mass spectrometry (MS) detection for enhanced sensitivity and specificity.[5]
Conclusion
Marfey's method is a robust and versatile tool for the determination of amino acid configuration in natural products. The protocols outlined in this document provide a solid foundation for researchers. For complex natural products or challenging separations, the adoption of advanced Marfey's methods, such as the C3 or 2D C3 techniques, coupled with mass spectrometric detection, is recommended. Careful execution of the hydrolysis and derivatization steps, along with the use of appropriate standards, is critical for obtaining accurate and reliable results.
References
- 1. mdpi.com [mdpi.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.5. Determination of the Absolute Configurations of Amino Acids in MAAs by the Advanced Marfey’s Method Using LC-MS [bio-protocol.org]
- 8. 3.4. Determination of the Absolute Configuration of the Amino Acids by Marfey’s Method [bio-protocol.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Quenching FDNP-D-ALA-NH2 Derivatization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-2,4-dinitrobenzene (FDNB), often referred to as Sanger's reagent, is a chemical compound used to derivatize the primary amino groups of peptides and proteins. FDNP-D-ALA-NH2 is a specific application of this chemistry, where FDNB is attached to D-Alanine amide. This derivatization is a critical step in various analytical and experimental workflows, including peptide mapping, protein sequencing, and the development of probes for biological systems.
Following the derivatization reaction, it is imperative to quench any unreacted this compound to prevent non-specific labeling of other molecules in subsequent analytical steps. This application note provides a detailed protocol for effectively quenching the this compound derivatization reaction using common laboratory reagents. Additionally, it outlines procedures for the subsequent removal of the quenching agent and its byproducts.
Principle of Quenching
The quenching of the this compound derivatization reaction relies on the introduction of a small molecule with a highly reactive primary amine. This quenching agent will react with the excess, unreacted this compound, forming a stable, inert adduct. This prevents any further, undesired reactions of the this compound with the target molecule or other components in the sample. Common and effective quenching agents include Tris(hydroxymethyl)aminomethane (Tris) and glycine.
Data Presentation: Comparison of Quenching Agents
| Quenching Agent | Typical Final Concentration | Recommended Incubation Time | pH | Key Characteristics |
| Tris | 50 - 100 mM | 15 - 30 minutes | 7.5 - 8.5 | Highly effective and commonly used. Can be prepared as a concentrated stock solution. May have the potential to reverse some labile linkages, though this is less of a concern for stable DNP-amine bonds. |
| Glycine | 100 - 250 mM | 15 - 30 minutes | 7.5 - 8.5 | A simple and effective amino acid quenching agent. Forms a stable DNP-glycine adduct. |
| Lysine | 50 - 100 mM | 15 - 30 minutes | 7.5 - 8.5 | Another amino acid option for quenching, offering two primary amine groups for reaction. |
| Ethanolamine | 50 - 100 mM | 15 - 30 minutes | 7.5 - 8.5 | An alternative small primary amine for effective quenching. |
Experimental Protocols
Materials
-
Reaction mixture containing the this compound derivatized product and excess this compound.
-
Quenching Buffer:
-
1 M Tris-HCl, pH 8.0
-
1 M Glycine, pH 8.0
-
-
Purification Columns:
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Solid-Phase Extraction (SPE) C18 cartridge
-
-
Appropriate buffers for purification (e.g., Phosphate Buffered Saline (PBS), ammonium bicarbonate).
-
Organic solvent for SPE elution (e.g., acetonitrile, methanol).
Protocol 1: Quenching with Tris Buffer
-
Reaction Completion: Ensure the primary derivatization reaction with this compound has proceeded for the desired amount of time.
-
Addition of Quenching Agent: Add 1 M Tris-HCl, pH 8.0 to the reaction mixture to a final concentration of 50-100 mM.
-
Incubation: Gently mix the solution and incubate at room temperature for 15-30 minutes. This allows the Tris to react completely with the excess this compound.
-
Proceed to Purification: After quenching, the sample is ready for purification to remove the DNP-Tris adduct and excess Tris.
Protocol 2: Quenching with Glycine
-
Reaction Completion: Allow the this compound derivatization reaction to reach its endpoint.
-
Addition of Quenching Agent: Add 1 M Glycine, pH 8.0 to the reaction mixture to achieve a final concentration of 100-250 mM.
-
Incubation: Gently mix and let the reaction proceed for 15-30 minutes at room temperature.
-
Proceed to Purification: The sample can now be purified to separate the derivatized target molecule from the DNP-glycine adduct and unreacted glycine.
Protocol 3: Post-Quenching Workup and Purification
The removal of the DNP-quencher adduct and excess quenching agent is crucial for downstream analysis. The choice of purification method will depend on the properties of the derivatized target molecule.
This method is ideal for separating larger derivatized molecules (e.g., proteins, large peptides) from the smaller DNP-quencher adducts and excess quenching agent.
-
Column Equilibration: Equilibrate a suitable SEC column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS or volatile buffers like ammonium bicarbonate for subsequent lyophilization).
-
Sample Loading: Load the quenched reaction mixture onto the equilibrated SEC column.
-
Elution: Elute the sample with the equilibration buffer. The larger, derivatized target molecule will elute first in the void volume, while the smaller DNP-quencher adduct and excess quenching agent will be retained by the resin and elute later.
-
Fraction Collection and Analysis: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for proteins) and/or a wavelength specific for the DNP group (typically around 360 nm). Pool the fractions containing the purified, derivatized product.
SPE is a suitable method for purifying smaller derivatized peptides or molecules that can be retained on a solid support while the more polar quenching agent and its adduct are washed away. A reversed-phase C18 cartridge is commonly used.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by washing with an organic solvent (e.g., methanol or acetonitrile) followed by equilibration with an aqueous buffer (e.g., water or a low concentration of a volatile acid like formic acid).
-
Sample Loading: Load the quenched reaction mixture onto the conditioned SPE cartridge. The derivatized product, being more hydrophobic due to the DNP group, should bind to the C18 sorbent.
-
Washing: Wash the cartridge with the aqueous equilibration buffer to remove the hydrophilic excess quenching agent (Tris or glycine) and the DNP-quencher adduct.
-
Elution: Elute the purified, derivatized product from the cartridge using an organic solvent or a mixture of organic solvent and water.
-
Sample Recovery: Collect the eluate containing the purified product. The solvent can be removed by evaporation if necessary.
Visualizations
Caption: Experimental workflow for this compound derivatization, quenching, and purification.
Caption: Chemical mechanism of quenching excess this compound with glycine.
References
Application Notes and Protocols: Reaction of 2,4-Dinitrofluorobenzene (DNFB) with Secondary Amines and Potential Interferences in the Context of D-Alaninamide Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the reaction of 2,4-Dinitrofluorobenzene (DNFB), also known as Sanger's Reagent, with secondary amines. It further explores the potential for this reaction to interfere with assays involving the derivatization of primary amines, specifically using the example of D-Alaninamide (D-Ala-NH₂). This application note outlines the underlying reaction mechanisms, provides detailed experimental protocols for derivatization and analysis, summarizes potential interferences in a tabular format, and offers troubleshooting guidance. The provided protocols and diagrams are intended to aid researchers in developing robust and specific assays for the quantification of amines in various sample matrices.
Introduction
2,4-Dinitrofluorobenzene (DNFB) is a widely used reagent for the derivatization of primary and secondary amines. The reaction, a nucleophilic aromatic substitution, results in the formation of a stable dinitrophenyl (DNP) derivative that can be readily detected and quantified by spectrophotometry or chromatography.[1][2] This technique is foundational in protein sequencing for the identification of N-terminal amino acids and has been adapted for the analysis of a wide range of amine-containing compounds.[2]
A common application involves the derivatization of primary amines, such as the one present in D-Alaninamide, a component of bacterial cell walls and a target for certain antibiotics. However, the presence of secondary amines in complex biological or pharmaceutical samples can lead to significant interference, as they also react with DNFB, potentially leading to inaccurate quantification of the primary amine of interest. Understanding the kinetics and specificity of the DNFB reaction with different amine species is therefore critical for assay development and validation.
This application note will focus on the reaction of a hypothetical pre-derivatized molecule, DNP-D-Alaninamide, with secondary amines, and the more common scenario of secondary amines as interfering substances in the derivatization of D-Alaninamide with DNFB.
Reaction Mechanism
The reaction between DNFB and an amine is a classic example of nucleophilic aromatic substitution (Sanger's reaction). The highly electronegative fluorine atom and the electron-withdrawing nitro groups make the carbon atom to which the fluorine is attached electrophilic and susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of the amine.
Caption: Reaction of DNFB with a secondary amine.
The reaction proceeds via a two-step addition-elimination mechanism, forming a transient, negatively charged intermediate known as a Meisenheimer complex. The departure of the fluoride ion, a good leaving group, re-establishes the aromaticity of the ring and yields the stable DNP-amine adduct.
Potential Interferences
The reactivity of DNFB is not limited to primary and secondary amines. Other nucleophilic functional groups present in a sample matrix can also react with DNFB, leading to analytical interference. The extent of interference depends on the nucleophilicity of the interfering species and the reaction conditions.
Common Interfering Substances
| Interfering Substance | Functional Group | Reaction with DNFB | Potential Impact on Assay |
| Primary Amines | -NH₂ | Forms stable DNP-adduct. | Direct competition with the analyte of interest, leading to underestimation if not chromatographically resolved. |
| Thiols (e.g., Cysteine, Glutathione) | -SH | Forms a thioether linkage. | Depletion of DNFB reagent, potential for co-elution with the analyte of interest in HPLC.[3] |
| Phenols (e.g., Tyrosine) | Phenolic -OH | Can react under strongly basic conditions to form an ether linkage. | Generally less reactive than amines and thiols at neutral or slightly basic pH. Interference is more likely at high pH. |
| Hydroxide Ions | -OH | Can hydrolyze DNFB to 2,4-dinitrophenol, especially at high pH and temperature. | Consumption of the derivatizing reagent, leading to incomplete derivatization of the analyte. |
| Imidazoles (e.g., Histidine) | Imidazole ring | The nitrogen in the imidazole ring can react with DNFB. | Potential for side reactions and the formation of multiple derivatives. |
Logical Relationship of Interferences
Caption: Potential interferences in DNFB derivatization.
Experimental Protocols
The following protocols provide a general framework for the derivatization of secondary amines with DNFB and their analysis by HPLC. These should be optimized for the specific application and sample matrix.
Protocol 1: Derivatization of a Secondary Amine Standard with DNFB
Objective: To prepare a DNP-derivatized secondary amine standard for use as a reference in analytical methods.
Materials:
-
Secondary amine standard (e.g., dimethylamine, proline)
-
2,4-Dinitrofluorobenzene (DNFB) solution (1% w/v in ethanol)
-
Sodium bicarbonate buffer (100 mM, pH 8.5)
-
Acetonitrile (HPLC grade)
-
Ethanol (anhydrous)
-
Water (HPLC grade)
-
Hydrochloric acid (1 M)
Procedure:
-
Prepare a 10 mM solution of the secondary amine standard in water.
-
In a microcentrifuge tube, combine 100 µL of the 10 mM secondary amine solution with 400 µL of 100 mM sodium bicarbonate buffer (pH 8.5).
-
Add 500 µL of the 1% DNFB solution in ethanol.
-
Vortex the mixture gently and incubate at 60°C for 1 hour in the dark.
-
After incubation, cool the reaction mixture to room temperature.
-
Acidify the mixture by adding 50 µL of 1 M HCl to stop the reaction and quench any unreacted DNFB.
-
The DNP-amine derivative can be extracted with an organic solvent like ethyl acetate or directly diluted with the mobile phase for HPLC analysis.
Protocol 2: HPLC Analysis of DNP-Derivatized Amines
Objective: To separate and quantify DNP-derivatized primary and secondary amines.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B (linear gradient)
-
35-40 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 360 nm
-
Injection Volume: 20 µL
Procedure:
-
Prepare a calibration curve using the DNP-derivatized secondary amine standard prepared in Protocol 1 at a range of concentrations.
-
Prepare the sample containing the DNP-derivatized amines by following a similar derivatization procedure as in Protocol 1.
-
Inject the standards and samples onto the HPLC system.
-
Identify the peaks corresponding to the DNP-derivatives of the primary and secondary amines based on their retention times compared to the standards.
-
Quantify the amount of each amine by integrating the peak area and comparing it to the calibration curve.
Data Presentation
The following table summarizes typical retention times for DNP-derivatized amino acids, illustrating the chromatographic separation that can be achieved. Actual retention times will vary depending on the specific HPLC conditions.
| DNP-Amino Acid Derivative | Typical Retention Time (min) | Notes |
| DNP-Aspartic Acid | 8.5 | Early eluting due to polarity. |
| DNP-Glycine | 12.2 | |
| DNP-Alanine | 14.5 | |
| DNP-Proline (Secondary Amine) | 16.8 | Often well-separated from primary amine derivatives. |
| DNP-Valine | 18.3 | |
| DNP-Leucine | 21.0 | Later eluting due to increased hydrophobicity. |
| DNP-Phenylalanine | 23.5 |
Experimental Workflow
Caption: General workflow for amine analysis.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low derivatization yield | - Incorrect pH of the reaction buffer.- Degradation of DNFB reagent.- Presence of high concentrations of interfering substances. | - Ensure the pH of the reaction buffer is between 8 and 9.- Use a fresh solution of DNFB.- Consider a sample cleanup step (e.g., solid-phase extraction) to remove interferences. |
| Poor peak shape in HPLC | - Column degradation.- Inappropriate mobile phase composition.- Sample overload. | - Replace the HPLC column.- Optimize the mobile phase gradient and pH.- Dilute the sample before injection. |
| Co-elution of peaks | - Insufficient chromatographic resolution. | - Optimize the HPLC gradient to improve separation.- Try a different column chemistry (e.g., phenyl-hexyl).- Adjust the mobile phase pH. |
| Presence of unexpected peaks | - Side reactions with interfering substances.- Degradation of DNP-derivatives. | - Analyze a blank sample to identify reagent-related peaks.- Ensure samples are protected from light and analyzed promptly after derivatization, as DNP-adducts can be light-sensitive. |
Conclusion
The reaction of DNFB with secondary amines is a robust and well-characterized process that can be effectively utilized for their quantification. However, in the context of analyzing primary amines like D-Alaninamide, secondary amines and other nucleophiles present a significant potential for interference. Careful optimization of reaction conditions and chromatographic separation is paramount to achieving accurate and reliable results. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop specific and sensitive assays for the analysis of amines in complex matrices, contributing to advancements in drug development and various scientific research fields.
References
Troubleshooting & Optimization
Technical Support Center: Derivatization with FDNP-D-ALA-NH₂ (Marfey's Reagent)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FDNP-D-ALA-NH₂ (1-fluoro-2,4-dinitrophenyl-5-D-alanine amide), a variant of Marfey's reagent, for the chiral analysis of amino acids and other primary and secondary amines.
Frequently Asked Questions (FAQs)
Q1: What is FDNP-D-ALA-NH₂ and what is its primary application?
FDNP-D-ALA-NH₂, a chiral derivatizing agent, is primarily used for the determination of the enantiomeric composition of amino acids. It reacts with the primary or secondary amine group of an analyte to form diastereomers. These diastereomers can then be separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC), allowing for the accurate determination of D- and L-amino acid content in a sample.
Q2: What is the reaction mechanism of FDNP-D-ALA-NH₂ with an amino acid?
The derivatization reaction involves the nucleophilic substitution of the fluorine atom on the dinitrophenyl ring of FDNP-D-ALA-NH₂ by the amino group of the analyte. This reaction proceeds under basic conditions and results in the formation of a stable N-dinitrophenyl (DNP) derivative.
Q3: Why am I seeing incomplete derivatization in my experiment?
Incomplete derivatization is a common issue that can arise from several factors.[1] These can include suboptimal reaction conditions such as incorrect pH, insufficient reaction time or temperature, degradation of the reagent, or the presence of interfering substances in the sample matrix. A systematic troubleshooting approach is often necessary to identify and resolve the root cause.
Q4: Can FDNP-D-ALA-NH₂ react with other functional groups?
The primary reactive site for FDNP-D-ALA-NH₂ is the amino group. However, under certain conditions, it can also react with other nucleophilic groups such as the phenolic hydroxyl group of tyrosine and the sulfhydryl group of cysteine. This can sometimes lead to the formation of di-substituted products, which may complicate the chromatographic analysis. Using a slight excess of the reagent can help minimize the formation of mono-substituted derivatives when di-substitution is possible.[2]
Troubleshooting Guide for Incomplete Derivatization
Problem: Low or no product yield.
| Potential Cause | Recommended Solution |
| Incorrect pH of the reaction mixture. | The derivatization reaction with FDNP-D-ALA-NH₂ requires basic conditions to proceed efficiently. Ensure the pH of the reaction mixture is between 9.0 and 10.0. This is typically achieved by adding a base such as sodium bicarbonate or triethylamine (TEA).[3] Verify the pH of your reaction buffer. |
| Insufficient reaction time. | Derivatization kinetics can vary depending on the specific amino acid and reaction conditions. While some reactions may be complete in under an hour, others, particularly with sterically hindered amines, may require longer incubation times. For some amino acids, overnight derivatization may be necessary for complete reaction.[3] |
| Suboptimal reaction temperature. | The reaction is typically carried out at a slightly elevated temperature, around 40°C, to increase the reaction rate.[4] However, excessively high temperatures should be avoided as they can lead to the degradation of the reagent or the analyte. |
| Degraded FDNP-D-ALA-NH₂ reagent. | FDNP-D-ALA-NH₂ is sensitive to light and moisture. Ensure that the reagent is stored properly in a cool, dark, and dry place. Use freshly prepared reagent solutions for best results. |
| Presence of interfering substances. | Components in the sample matrix can compete with the analyte for the derivatizing agent or inhibit the reaction. Consider performing a sample cleanup step, such as solid-phase extraction (SPE), prior to derivatization to remove interfering substances.[1] |
| Improper molar ratio of reagent to analyte. | An insufficient amount of FDNP-D-ALA-NH₂ will lead to incomplete derivatization. It is recommended to use a molar excess of the derivatizing reagent to the analyte. A common starting point is a 2 to 5-fold molar excess of FDNP-D-ALA-NH₂. |
Problem: Presence of multiple unexpected peaks in the chromatogram.
| Potential Cause | Recommended Solution |
| Formation of di-substituted products. | For amino acids with multiple amino groups (e.g., lysine, ornithine) or other reactive functional groups (e.g., tyrosine, histidine), both mono- and di-derivatized products can form.[2] To favor the formation of the di-substituted product, a larger excess of FDNP-D-ALA-NH₂ may be required. |
| Presence of excess, unreacted FDNP-D-ALA-NH₂. | A large excess of the derivatizing reagent can result in a significant peak in the chromatogram, which may co-elute with and obscure the peaks of interest. Optimize the molar ratio of the reagent to the analyte to minimize excess. A post-derivatization cleanup step, such as liquid-liquid extraction or SPE, can also be employed to remove unreacted reagent. |
| Hydrolysis of FDNP-D-ALA-NH₂. | In the presence of water, FDNP-D-ALA-NH₂ can hydrolyze to form 2,4-dinitrophenyl-D-alanine. This byproduct will appear as an extra peak in the chromatogram. Use anhydrous solvents for the reaction where possible and minimize the exposure of the reagent to moisture. |
Experimental Protocols
Standard Protocol for Derivatization of Amino Acids with FDNP-D-ALA-NH₂
This protocol provides a general guideline. Optimization may be necessary for specific amino acids or sample matrices.
Materials:
-
FDNP-D-ALA-NH₂ solution (e.g., 10 mg/mL in acetone)
-
Amino acid standard or sample hydrolysate
-
1 M Sodium bicarbonate (NaHCO₃) solution or Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
HPLC-grade acetone
-
HPLC-grade water
-
Vials for reaction
Procedure:
-
Sample Preparation: Prepare a solution of the amino acid standard or the sample hydrolysate in water or a suitable buffer.
-
Reaction Setup: In a reaction vial, combine the following:
-
50 µL of the amino acid solution
-
100 µL of the FDNP-D-ALA-NH₂ solution in acetone
-
20 µL of 1 M NaHCO₃ solution or an appropriate amount of TEA to bring the pH to 9-10.
-
-
Incubation: Tightly cap the vial and incubate the reaction mixture at 40°C for 1 hour with occasional vortexing. For some amino acids, a longer incubation time may be required.[4]
-
Quenching: After incubation, cool the reaction mixture to room temperature. Quench the reaction by adding 20 µL of 1 M HCl to acidify the mixture.
-
Dilution and Analysis: Dilute the final reaction mixture with the HPLC mobile phase to an appropriate concentration for analysis by RP-HPLC.
Visualizations
Caption: Experimental workflow for FDNP-D-ALA-NH₂ derivatization.
References
How to reduce background noise in Marfey's reagent HPLC chromatogram
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Marfey's reagent for chiral amino acid analysis via HPLC.
Troubleshooting Guides
High background noise in an HPLC chromatogram can obscure peaks of interest and compromise quantitative accuracy. This guide addresses common issues encountered during analysis with Marfey's reagent.
Issue 1: High Background Noise or Unstable Baseline
A noisy or drifting baseline is a frequent problem in HPLC analysis. It can be caused by several factors, from solvent quality to detector issues.[1][2][3]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Mobile Phase | Use only HPLC-grade solvents and high-purity water.[2][4] Prepare fresh mobile phase daily and degas thoroughly before and during use.[1][5] | A stable, flat baseline with reduced noise. |
| Inadequate Mobile Phase Mixing | For gradient elution, ensure efficient mixing of solvents to prevent baseline fluctuations.[1] | A smooth baseline without periodic noise or ripple. |
| Detector Issues (e.g., dirty flow cell, failing lamp) | Flush the detector flow cell with a strong, appropriate solvent like methanol or isopropanol.[3] If noise persists, the detector lamp may need replacement. | A significant reduction in baseline noise and spikes. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature for the HPLC column.[1] | Improved retention time reproducibility and a more stable baseline. |
| Air Bubbles in the System | Properly degas the mobile phase and prime the pump to remove any trapped air bubbles.[1][3] | Elimination of random spikes and a steady baseline. |
Issue 2: Ghost Peaks or Spurious Peaks in the Chromatogram
Ghost peaks are unexpected peaks that appear in the chromatogram, which can be mistaken for analytes.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminants in Sample or Reagents | Ensure high purity of Marfey's reagent and all other reagents used in the derivatization step.[6] Use clean glassware for all preparations. | A cleaner chromatogram with fewer interfering peaks. |
| Carryover from Previous Injections | Implement a robust needle wash protocol and flush the column with a strong solvent between runs. | Elimination of peaks that appear at the same retention time in blank injections. |
| Incomplete Derivatization Reaction | Ensure a sufficient excess of Marfey's reagent (at least 3-4 fold) is used for complete derivatization.[7] Optimize reaction time and temperature. | A single, sharp peak for each derivatized amino acid and reduced side-product formation. |
| Hydrolysis of Marfey's Reagent | Prepare Marfey's reagent solution fresh and avoid prolonged exposure to aqueous conditions before reacting with the amino acids. | Minimized hydrolysis by-product peaks in the chromatogram. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction condition for derivatization with Marfey's reagent?
A1: For a successful derivatization, Marfey's reagent is typically reacted with the amino acid sample in a basic buffer (e.g., sodium bicarbonate or triethylamine) at a slightly elevated temperature. A common protocol involves incubating the reaction mixture at 37-40°C for 1-2 hours.[7][8] It is crucial to use an excess of Marfey's reagent to ensure complete derivatization of all amino acids in the sample.[7]
Q2: How can I confirm that the derivatization reaction is complete?
A2: To confirm complete derivatization, you can monitor the reaction using UV-Vis spectroscopy at 340 nm, which is the characteristic absorbance wavelength for the dinitrophenyl group introduced by Marfey's reagent.[9][10] A stable absorbance reading over time suggests the reaction has reached completion. Additionally, injecting a series of standards with increasing concentrations of Marfey's reagent can help determine the optimal excess required for your specific sample.
Q3: What are the best practices for preparing samples and standards for Marfey's reagent derivatization?
A3: For peptide or protein samples, complete acid hydrolysis (e.g., 6 M HCl at 105-110°C for 24 hours) is required to release the individual amino acids.[8][9] After hydrolysis, the sample should be dried to remove the acid. Both samples and standards should be dissolved in a suitable buffer before adding Marfey's reagent. Using an internal standard, such as an isotopically labeled amino acid, can improve quantitative accuracy.[7]
Q4: Can salts from the hydrolysis and derivatization steps interfere with the HPLC analysis?
A4: Yes, high salt concentrations can interfere with the HPLC separation and mass spectrometry detection. It is advisable to perform a desalting step, for example, using a solid-phase extraction (SPE) C18 cartridge, after the derivatization reaction is quenched.[8]
Experimental Protocols
Standard Protocol for Derivatization of Amino Acids with Marfey's Reagent
This protocol provides a general procedure for the derivatization of amino acid standards or hydrolyzed protein/peptide samples.
-
Sample Preparation:
-
For protein/peptide samples, perform acid hydrolysis using 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Dry the hydrolyzed sample completely using a vacuum centrifuge.
-
Reconstitute the dried amino acid residue in 20 µL of 50 mM sodium bicarbonate buffer (pH 8.5).
-
-
Derivatization Reaction:
-
Prepare a 10 mM solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
-
To the reconstituted amino acid sample, add 40 µL of the 10 mM Marfey's reagent solution.
-
Add 10 µL of 1 M triethylamine to initiate the reaction.
-
Vortex the mixture gently and incubate at 40°C for 1 hour in the dark.[10]
-
-
Reaction Quenching and Sample Preparation for HPLC:
-
After incubation, quench the reaction by adding 10 µL of 1 M HCl.
-
Evaporate the sample to dryness under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the dried derivative in 200 µL of the initial mobile phase (e.g., 20% acetonitrile/0.1% formic acid).[7]
-
The sample is now ready for injection into the HPLC system.
-
Visualizations
Below are diagrams illustrating the experimental workflow and the chemical reaction involved in using Marfey's reagent.
Caption: Experimental workflow for Marfey's reagent derivatization and HPLC analysis.
Caption: Chemical reaction of Marfey's reagent with an amino acid to form diastereomers.
References
- 1. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Common Causes of Baseline Noise in HPLC, UHPLC. [hplctips.blogspot.com]
- 2. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 3. phenomenex.com [phenomenex.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. reddit.com [reddit.com]
- 6. nbinno.com [nbinno.com]
- 7. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ovid.com [ovid.com]
Technical Support Center: Optimizing HPLC Gradient for FDNP-D-ALA-NH2 Derivatives
Welcome to the technical support center for optimizing the separation of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDNP-D-Ala-NH2) derivatives by High-Performance Liquid Chromatography (HPLC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal resolution and robust results.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound derivatives?
The main challenge lies in achieving baseline resolution for structurally similar derivatives, especially when analyzing a complex mixture of amino acids.[1] The derivatization process introduces a hydrophobic dinitrophenyl group, which aids in retention on a reversed-phase column, but subtle differences in the original amino acid side chains require careful optimization of the HPLC gradient to achieve separation.
Q2: What type of HPLC column is recommended for this separation?
A reversed-phase (RP) column, typically a C18 or C8, is the standard choice for separating FDNP-derivatized amino acids.[2] These columns provide the necessary hydrophobic interactions with the dinitrophenyl group of the derivatives. For enhanced resolution, especially with closely eluting peaks, using a column packed with smaller particles can increase column efficiency.
Q3: What are the key parameters to adjust for optimizing the HPLC gradient?
The most critical parameters for optimizing the gradient are the mobile phase composition (including the organic solvent, aqueous phase, and any additives), the gradient slope, the column temperature, and the flow rate.[1][3][4][5] Each of these factors can significantly impact the selectivity and resolution of your separation.
Q4: How does the mobile phase pH affect the separation of this compound derivatives?
The pH of the mobile phase can dramatically alter the retention and selectivity of ionizable compounds.[2][6] For FDNP-derivatized amino acids, the carboxylic acid and any ionizable side chains of the original amino acid can be affected by pH. Lowering the mobile phase pH (e.g., by adding trifluoroacetic acid or formic acid) can suppress the ionization of carboxylic acid groups, making the derivatives more hydrophobic and increasing their retention on a reversed-phase column.[6][7] This can be a powerful tool to improve separation.
Q5: My peaks are broad. What are the likely causes and solutions?
Broad peaks can be caused by several factors, including:
-
Column Overloading: Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume.[6]
-
Contaminated Guard or Analytical Column: Accumulation of contaminants can degrade column performance. Replace the guard column and/or flush the analytical column with a strong solvent.
-
Inappropriate Mobile Phase Composition: Ensure your mobile phase is correctly prepared and that the solvents are miscible. The addition of a buffer can sometimes improve peak shape.
-
Low Flow Rate: A flow rate that is too low can lead to band broadening. Try increasing the flow rate within the column's recommended range.
-
Excessive Tubing Length or Diameter: The tubing connecting the column to the detector can contribute to band broadening. Use tubing with a narrow internal diameter and keep the length as short as possible.
Troubleshooting Guides
Issue 1: Poor Resolution or Co-eluting Peaks
Poor resolution is a common issue when separating structurally similar this compound derivatives.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Mobile Phase Strength | The organic-to-aqueous ratio in your mobile phase may not be optimal. Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol). A lower percentage of organic solvent will generally increase retention times and may improve resolution.[5] |
| Inappropriate Mobile Phase Additive | The choice and concentration of additives like trifluoroacetic acid (TFA) or formic acid can influence selectivity. Experiment with different additives and concentrations. For example, a mobile phase of acetonitrile in 13 mM trifluoroacetate has been shown to be effective.[1] |
| Gradient Slope is Too Steep | A steep gradient may not provide enough time for closely eluting compounds to separate. Try a shallower gradient, especially in the region where your peaks of interest are eluting.[8] |
| Suboptimal Column Temperature | Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer. Experiment with different column temperatures (e.g., in the range of 30-50°C) to see if resolution improves. |
| Inefficient Column | An old or poorly packed column will have reduced efficiency. Replace the column if it has been used extensively or shows signs of degradation. |
Issue 2: Peak Tailing
Peak tailing, where the back half of the peak is drawn out, can compromise resolution and accurate quantification.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Residual Silanols | The silica backbone of reversed-phase columns can have residual silanol groups that interact with polar functional groups on the analytes, causing tailing. Operating at a lower pH (e.g., with 0.1% formic acid or TFA) can suppress the ionization of these silanols and reduce tailing.[5] |
| Inappropriate Mobile Phase pH | An unsuitable mobile phase pH can lead to the ionization of the analyte, resulting in secondary interactions and tailing. Ensure the pH is optimized for your specific derivatives. |
| Column Overload | Injecting too much sample can saturate the stationary phase and cause peak distortion. Dilute your sample and reinject. |
| Column Contamination | Accumulation of matrix components from previous injections can affect peak shape. Implement a column wash step with a high-organic solvent at the end of your gradient to elute strongly retained contaminants. |
Issue 3: Peak Fronting
Peak fronting, where the front of the peak is sloped, is less common than tailing but can also affect results.
Possible Causes & Solutions:
| Cause | Solution |
| Column Overload | This is the most common cause of peak fronting. The stationary phase becomes saturated, and excess analyte molecules travel through the column more quickly. The solution is to reduce the sample concentration or injection volume.[9] |
| Incompatible Sample Solvent | If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase. |
| Poorly Packed Column Bed | A void or channel in the column packing can lead to peak fronting. This usually requires replacing the column. |
Experimental Protocols
Protocol 1: Derivatization of D-Ala-NH2 with FDNP
This protocol provides a general procedure for the derivatization of D-Ala-NH2 with 1-fluoro-2,4-dinitrobenzene (FDNP). Optimization may be required for specific sample matrices.
Materials:
-
D-Ala-NH2 standard or sample
-
1-Fluoro-2,4-dinitrobenzene (FDNP) solution (e.g., 1% w/v in acetone or acetonitrile)
-
Borate buffer (e.g., 0.1 M, pH 9.0-9.5)
-
Hydrochloric acid (HCl) to stop the reaction
-
HPLC-grade water, acetonitrile, and methanol
Procedure:
-
Sample Preparation: Dissolve the D-Ala-NH2 standard or sample in the borate buffer to a known concentration.
-
Derivatization Reaction:
-
To a specific volume of the sample solution, add an excess of the FDNP solution.
-
Vortex the mixture gently.
-
Incubate the reaction mixture in a heating block or water bath at an elevated temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes). The reaction should be performed in an alkaline medium.[10]
-
-
Reaction Quenching: After incubation, cool the mixture to room temperature and add a small volume of HCl to stop the reaction by neutralizing the excess base.
-
Sample Dilution: Dilute the derivatized sample with the initial mobile phase to a suitable concentration for HPLC analysis.
-
Filtration: Filter the final sample through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.
Protocol 2: HPLC Gradient Optimization - A Systematic Approach
This protocol outlines a systematic approach to developing an optimized gradient for the separation of this compound derivatives.
Initial Conditions:
-
Column: C18 reversed-phase, e.g., 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 340 nm (based on the absorbance of the dinitrophenyl group)
-
Injection Volume: 10 µL
Optimization Steps:
-
Scouting Gradient: Perform an initial broad gradient run to determine the approximate elution time of the derivatives.
-
Gradient Program: 5% B to 95% B over 30 minutes.
-
-
Gradient Refinement: Based on the scouting run, narrow the gradient range and adjust the slope to improve resolution around the elution times of your peaks of interest.
-
Example Refined Gradient: If peaks elute between 40% and 60% B in the scouting run, a new gradient could be:
-
0-2 min: Hold at 30% B
-
2-22 min: 30% to 70% B (shallow gradient)
-
22-25 min: 70% to 95% B (column wash)
-
25-30 min: Re-equilibrate at 30% B
-
-
-
Mobile Phase Solvent Evaluation: If resolution is still not optimal, consider changing the organic solvent. Methanol can offer different selectivity compared to acetonitrile.
-
Temperature Optimization: Analyze the sample at different column temperatures (e.g., 30°C, 40°C, 50°C) to assess the impact on resolution.
-
Flow Rate Adjustment: Minor adjustments to the flow rate can sometimes fine-tune the separation. A lower flow rate generally improves resolution but increases run time.
Data Presentation
Table 1: Example HPLC Gradient Programs for Optimization
| Time (min) | Scouting Gradient (%B) | Refined Gradient (%B) |
| 0.0 | 5 | 30 |
| 2.0 | 5 | 30 |
| 22.0 | 75 | 70 |
| 25.0 | 95 | 95 |
| 30.0 | 95 | 30 (re-equilibration) |
Table 2: Troubleshooting Summary
| Issue | Primary Cause | Key Solution |
| Poor Resolution | Steep gradient, suboptimal mobile phase | Use a shallower gradient, adjust mobile phase pH/organic solvent |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH (e.g., add 0.1% TFA) |
| Peak Fronting | Column overload | Dilute sample, inject smaller volume |
| Broad Peaks | Multiple factors | Check for column overload, contamination, and appropriate flow rate |
Visualizations
Caption: Experimental workflow for derivatization and HPLC optimization.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. biotage.com [biotage.com]
- 8. mdpi.com [mdpi.com]
- 9. hplc.eu [hplc.eu]
- 10. The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for the chiral recognition pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with co-elution of diastereomers in Marfey's analysis
Welcome to the technical support center for Marfey's analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chiral analysis of amino acids, particularly the co-elution of diastereomers.
Frequently Asked Questions (FAQs)
Q1: What is Marfey's reagent and how does it work for chiral amino acid analysis?
Marfey's reagent, traditionally 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a chiral derivatizing agent used for the resolution of amino acid enantiomers.[1][2][3] The reagent reacts with the primary amino group of D- and L-amino acids under alkaline conditions to form stable diastereomers.[2] These diastereomers, having different physical properties, can then be separated using standard reverse-phase high-performance liquid chromatography (RP-HPLC).[2] The L-amino acid derivative typically elutes before the corresponding D-isomer, allowing for the determination of the absolute configuration of the amino acids.
Q2: I am observing poor resolution or complete co-elution of my diastereomeric derivatives. What are the common causes and how can I troubleshoot this?
Co-elution of diastereomers in Marfey's analysis is a frequent challenge. Several factors can contribute to this issue. Here's a step-by-step troubleshooting guide:
-
Optimize the HPLC Gradient: A suboptimal gradient is a primary cause of poor separation. The elution of diastereomers is sensitive to the mobile phase composition and the gradient slope.
-
Modify the Mobile Phase: The pH and composition of the mobile phase play a crucial role in the separation.
-
Consider a Different Marfey's Reagent Variant: The original Marfey's reagent (L-FDAA) may not be optimal for all amino acids, especially non-proteinogenic or sterically hindered ones.
-
Check Derivatization Conditions: Incomplete or side reactions during derivatization can lead to complex chromatograms and apparent co-elution.
The following sections provide detailed protocols and further guidance on each of these troubleshooting steps.
Troubleshooting Guides
Guide 1: Optimizing the HPLC Gradient for Diastereomer Separation
A well-optimized gradient is critical for achieving baseline separation of diastereomers. A linear gradient is a good starting point, but for complex mixtures or closely eluting pairs, a multi-step or non-linear gradient may be necessary.[4][5][6]
Experimental Protocol: Gradient Optimization
-
Initial Scouting Gradient: Begin with a broad linear gradient to determine the approximate elution time of the diastereomers. A typical starting gradient is 10-60% Acetonitrile (ACN) in water (both with 0.1% Trifluoroacetic Acid - TFA) over 40 minutes.
-
Shallow Gradient around Elution Zone: Once the approximate elution window is identified, "stretch out" the gradient in that region.[6] For example, if the peaks of interest elute between 30% and 40% ACN, you can modify the gradient to have a shallower slope in this range (e.g., 30-40% ACN over 20 minutes).
-
Isocratic Hold: For very closely eluting pairs, an isocratic hold at the optimal mobile phase composition can improve resolution.[7]
-
Flow Rate and Temperature Adjustment: Lowering the flow rate can sometimes improve resolution, although it will increase the run time. Increasing the column temperature can decrease viscosity and improve peak shape, but may also affect selectivity. A column temperature of 30°C is a common starting point.[4]
Table 1: Example of HPLC Gradient Programs for Marfey's Analysis
| Time (min) | % Acetonitrile (with 0.1% TFA) | % Water (with 0.1% TFA) | Flow Rate (mL/min) | Notes |
| Scouting Gradient | ||||
| 0 | 10 | 90 | 1.0 | Initial conditions |
| 40 | 60 | 40 | 1.0 | Linear gradient to elute all components |
| 45 | 10 | 90 | 1.0 | Re-equilibration |
| Optimized Shallow Gradient | ||||
| 0 | 25 | 75 | 0.8 | Start closer to elution zone |
| 30 | 45 | 55 | 0.8 | Shallow gradient over a longer time |
| 35 | 80 | 20 | 0.8 | Steeper gradient to wash the column |
| 40 | 25 | 75 | 0.8 | Re-equilibration |
Troubleshooting Workflow for Gradient Optimization
Caption: A logical workflow for optimizing an HPLC gradient to resolve co-eluting diastereomers.
Guide 2: Modifying the Mobile Phase Composition
The choice of mobile phase, including the organic modifier and the aqueous phase pH, can significantly impact the separation of diastereomers.
Experimental Protocol: Mobile Phase Modification
-
Organic Modifier: Acetonitrile is the most common organic modifier for Marfey's analysis. However, in some cases, methanol may offer different selectivity.[8]
-
Aqueous Phase pH: The pH of the aqueous mobile phase affects the ionization state of the amino acid derivatives and can influence retention and selectivity. An acidic mobile phase, typically using trifluoroacetic acid (TFA) at a concentration of 0.1%, is widely used.[9][10] For some applications, a neutral pH mobile phase, such as an ammonium acetate buffer at pH 6.5, has been shown to resolve all 19 common amino acid DL pairs when coupled with mass spectrometry detection.[11][12]
-
Buffer System: When working at a controlled pH, selecting an appropriate buffer is crucial. For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred.[13]
Table 2: Common Mobile Phase Compositions for Marfey's Analysis
| Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Typical Application |
| Water with 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile with 0.1% TFA | Standard RP-HPLC with UV detection |
| 10 mM Ammonium Acetate, pH 6.5 | 70% Acetonitrile / 30% Aqueous Buffer | LC-MS applications requiring neutral pH[11] |
| 50 mM Triethylammonium Phosphate (TEAP), pH 3.0 | Acetonitrile | An alternative acidic buffer system[2] |
Decision Tree for Mobile Phase Selection
Caption: A decision-making diagram for selecting an appropriate mobile phase to improve separation.
Guide 3: Utilizing Variants of Marfey's Reagent
For challenging separations, particularly with β-diastereomeric or non-proteinogenic amino acids, variants of Marfey's reagent can provide enhanced resolution.[3][7] These variants typically replace the L-alanine amide moiety with other amino acid amides, altering the steric and electronic properties of the resulting diastereomers.
Experimental Protocol: Derivatization with Marfey's Reagent Variants
The derivatization procedure is generally consistent across different variants.
-
Hydrolysis: If analyzing a peptide or protein, hydrolyze the sample to its constituent amino acids (e.g., 6 M HCl at 110°C for 24 hours).
-
Derivatization:
-
Analysis: Analyze the resulting diastereomers by RP-HPLC using an optimized gradient and mobile phase.
Table 3: Common Variants of Marfey's Reagent and Their Applications
| Reagent Variant | Name | Application Notes |
| L-FDAA | Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | The standard Marfey's reagent. |
| D-FDAA | Nα-(2,4-dinitro-5-fluorophenyl)-D-alaninamide | Useful when D-amino acid standards are unavailable, as the D-FDAA-L-amino acid derivative is chromatographically equivalent to the L-FDAA-D-amino acid derivative.[10][14] |
| L-FDLA | Nα-(2,4-dinitro-5-fluorophenyl)-L-leucinamide | Known as the "advanced" Marfey's reagent, it can provide better separation for some amino acids.[15] |
| Other L- and D-amino acid amide variants | e.g., based on Val, Phe, Pro | Can offer improved resolution for specific challenging separations, such as β-diastereomers.[3][7] |
| Sanger's Reagent | 1-fluoro-2,4-dinitrobenzene (achiral) | In some cases, this achiral reagent has been shown to provide the largest separation of β-diastereomers.[7][16] |
Logical Relationship of Reagent Choice
Caption: A diagram illustrating the decision process for selecting an alternative derivatizing reagent.
References
- 1. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. akjournals.com [akjournals.com]
- 4. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elution behavior of diaminopimelic acid and related diamino acids using the advanced Marfey's method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mastelf.com [mastelf.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Facile Method for Determining Lanthipeptide Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Effect of pH on the efficiency of FDNP-D-ALA-NH2 derivatization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing FDNP-D-ALA-NH2 (a variant of Marfey's reagent) for the chiral derivatization of amino acids.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the derivatization of amino acids with this compound?
A1: The derivatization reaction requires alkaline conditions to proceed efficiently. The primary amino group of the analyte must be deprotonated to act as a nucleophile and attack the this compound molecule. The optimal pH is typically in the range of 9.0 to 11.0. Commonly used buffers include 1 M sodium bicarbonate, 0.1 M to 0.2 M borate buffer (pH 9.2-11)[1][2], or the addition of a base like triethylamine.
Q2: Why is an alkaline pH necessary for the reaction?
A2: The reaction between this compound and an amino acid is a nucleophilic aromatic substitution. The amino group (-NH2) of the amino acid acts as the nucleophile. For the amino group to be an effective nucleophile, it must be in its unprotonated form. In acidic or neutral conditions, the amino group is predominantly in its protonated, non-nucleophilic form (-NH3+), which will not react with the reagent. An alkaline environment ensures a sufficient concentration of the deprotonated, reactive amino group.
Q3: Can the pH be too high?
A3: While a basic pH is required, excessively high pH values (e.g., > 12) could potentially lead to the degradation of the this compound reagent or the derivatized products through hydrolysis. It is best to adhere to established protocols using moderately alkaline conditions (pH 9-11).
Q4: How does the pH of the mobile phase for subsequent LC-MS analysis relate to the derivatization pH?
A4: The pH of the mobile phase for LC-MS analysis is independent of the derivatization reaction pH and is optimized for chromatographic separation and mass spectrometric detection.[3][4][5] Acidic (e.g., pH 2-4) or neutral (e.g., pH 6.5) mobile phases are often used to achieve the best separation of the resulting diastereomers.[3][4][5] The choice depends on the specific amino acids being analyzed and the desired ionization mode (positive or negative) for MS detection.[3][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no derivatization product observed | Incorrect pH of the reaction mixture: The reaction medium may be too acidic or neutral, preventing the deprotonation of the amino acid's amino group. | Ensure the reaction is performed in an alkaline buffer (e.g., sodium bicarbonate, borate buffer pH 9-11). Verify the pH of your reaction mixture. |
| Insufficient reaction time: Derivatization rates can vary significantly between different amino acids. Some may require longer incubation times for complete reaction.[3][4][5] | Increase the incubation time. Overnight (12-24 hours) incubation at a controlled temperature (e.g., 37-40°C) is often sufficient for most amino acids.[5][6] | |
| Degraded this compound reagent: The reagent is sensitive to light and moisture and can degrade over time. | Use a fresh batch of the derivatization reagent. Store the reagent protected from light and moisture as recommended by the manufacturer. | |
| Inconsistent or variable derivatization yields | Inaccurate pH control: Fluctuations in the pH of the reaction buffer can lead to variable reaction efficiency. | Prepare fresh buffer for each experiment and verify its pH. Ensure thorough mixing of all components. |
| Temperature fluctuations: The reaction rate is temperature-dependent. | Use a calibrated incubator or water bath to maintain a constant and optimal temperature (typically 37-40°C) throughout the reaction.[6] | |
| Presence of multiple unexpected peaks in the chromatogram | Side reactions: At very high pH, hydrolysis of the reagent or product may occur. | Optimize the pH to be within the recommended range of 9-11. Avoid excessively high pH values. |
| Incomplete reaction: If the reaction is not driven to completion, both derivatized and underivatized amino acids may be present. | Increase the molar excess of the this compound reagent to at least 4-fold over the total amino acid concentration.[5] Also, consider extending the reaction time. |
Data Summary
| pH Range | Reaction Efficiency | Rationale |
| Acidic (pH < 7) | Very Low to None | The amino group of the analyte is protonated (-NH3+), making it non-nucleophilic and unable to react with the FDNP reagent. |
| Neutral (pH ≈ 7) | Low | A small fraction of the amino groups will be deprotonated, but the concentration is generally too low for an efficient and quantitative reaction. |
| Optimal Alkaline (pH 9-11) | High | A significant portion of the amino groups are deprotonated and nucleophilic, leading to an efficient reaction. This range balances reactivity with the stability of the reagent and products.[2][6] |
| Strongly Alkaline (pH > 12) | Potentially Decreased | While the amino group is fully deprotonated, the high concentration of hydroxide ions can lead to competing hydrolysis of the FDNP reagent, potentially reducing the overall yield. |
Experimental Protocol
This protocol is a general guideline for the derivatization of amino acid standards or samples using this compound.
Materials:
-
This compound solution (e.g., 20 mM in acetone or acetonitrile)
-
Amino acid standard or hydrolyzed sample solution
-
Alkaline buffer (e.g., 1 M Sodium Bicarbonate, or 0.5 M Triethylamine (TEA) in water, or 0.2 M Borate buffer, pH 9.2)
-
Quenching solution (e.g., 1 M HCl or 2% Trifluoroacetic Acid)
-
Heating block or water bath set to 40°C
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: In a microcentrifuge tube, add your amino acid sample.
-
Addition of Base: Add the alkaline buffer to the sample to adjust the pH for the reaction. For example, add 50 µL of 0.5 M TEA.
-
Addition of Derivatizing Reagent: Add an excess of the this compound solution. For instance, to 100 µL of a 0.5 mM amino acid mix, add 200 µL of 20 mM this compound.[5] This ensures the reagent is in at least a 4-fold molar excess.
-
Incubation: Vortex the mixture gently and incubate at 40°C for at least 1 hour. For some amino acids, an overnight incubation may be necessary for complete derivatization.[3][4] Keep the reaction mixture in the dark to prevent photodegradation.
-
Quenching: After incubation, stop the reaction by adding the quenching solution to acidify the mixture (e.g., add 50 µL of 1 M HCl).
-
Analysis: The sample is now ready for dilution and analysis by LC-MS.
Visualizations
Caption: Experimental workflow for this compound derivatization.
Caption: Simplified reaction of this compound with an amino acid.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in FDNP-D-ALA-NH2 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of FDNP-D-ALA-NH2 in biological samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow, leading to inaccurate quantification of this compound.
Problem: Low or No Analyte Signal
If you are observing a weak or absent signal for this compound, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Ion Suppression | Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source.[1][2][3] To mitigate this, optimize the sample preparation method to remove interfering substances.[4] Consider more rigorous extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1] Additionally, adjust the chromatographic gradient to better separate the analyte from matrix components.[4] |
| Analyte Degradation | Ensure proper storage and handling of samples and standards to prevent degradation. Prepare working solutions fresh and avoid repeated freeze-thaw cycles. |
| Suboptimal MS Parameters | Optimize mass spectrometry parameters, including ionization source settings (e.g., spray voltage, gas flows, temperature) and fragmentation parameters for MS/MS analysis, to maximize the signal for this compound. |
| Inefficient Extraction | The chosen sample preparation method may not be efficiently extracting this compound from the biological matrix. Evaluate different extraction solvents and pH conditions to improve recovery. |
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
Irregular peak shapes can compromise the accuracy of integration and quantification.[5][6]
| Potential Cause | Troubleshooting Steps |
| Column Contamination | A buildup of matrix components on the analytical column can lead to peak distortion.[5] Implement a column washing protocol between injections or use a guard column to protect the analytical column. |
| Inappropriate Injection Solvent | The composition of the solvent used to dissolve the extracted sample can affect peak shape.[5] Ensure the injection solvent is compatible with the initial mobile phase conditions. Ideally, the injection solvent should be weaker than the mobile phase to ensure proper peak focusing at the head of the column. |
| Column Overload | Injecting too much analyte can lead to peak fronting.[6] Dilute the sample or reduce the injection volume. |
| Secondary Interactions | The analyte may be interacting with active sites on the column packing material, causing peak tailing.[5] Consider a different column chemistry or adjust the mobile phase pH or ionic strength to minimize these interactions. |
Problem: High Signal Variability Between Replicates
Inconsistent results across replicate injections can indicate a lack of method robustness.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol for all samples. Automation of sample preparation can help minimize variability. |
| Matrix Effects | The extent of ion suppression or enhancement can vary between different lots of biological matrix, leading to inconsistent results.[7] The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is highly recommended to compensate for these variations.[3] |
| Instrument Instability | Check the stability of the LC-MS system. Monitor system pressure, spray stability, and signal intensity of a standard injection over time. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the biological sample.[3][7] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of this compound.[8] Common sources of matrix effects in biological samples include phospholipids, salts, and proteins.[1][3]
Q2: How can I assess the presence and magnitude of matrix effects in my assay?
Two primary methods are used to evaluate matrix effects:
-
Qualitative Assessment (Post-Column Infusion): A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted biological sample is injected onto the LC column. Any dip or rise in the baseline signal at the retention time of the analyte indicates the presence of ion suppression or enhancement, respectively.[9][10]
-
Quantitative Assessment (Post-Extraction Spike): The response of this compound in a neat solution is compared to its response when spiked into an extracted blank matrix sample.[9][10] The matrix factor (MF) is calculated to quantify the extent of the matrix effect.
Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound?
The choice of sample preparation technique is critical for reducing matrix interferences.[1][4]
-
Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove phospholipids, a major source of matrix effects.[1]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[1] Optimization of solvent choice and pH is crucial for efficient extraction of this compound.
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup by utilizing specific interactions between the analyte and a solid sorbent.[1] This allows for the selective elution of the analyte while retaining interfering compounds.
Q4: Can chromatographic conditions be optimized to reduce matrix effects?
Yes, optimizing the liquid chromatography separation can effectively mitigate matrix effects.[4] By improving the chromatographic resolution, co-eluting matrix components can be separated from the this compound peak, preventing them from interfering with its ionization.[4] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
Q5: Why is an internal standard essential for the accurate analysis of this compound?
An appropriate internal standard (IS) is crucial for compensating for matrix effects and other sources of variability during sample preparation and analysis.[1][3] A stable isotope-labeled (SIL) version of this compound is the ideal IS as it has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way. This allows for accurate correction of any signal suppression or enhancement.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol provides a detailed methodology for quantifying matrix effects.
Materials:
-
Blank biological matrix (e.g., plasma, serum)
-
This compound standard solution
-
Internal Standard (IS) solution (ideally a stable isotope-labeled version of the analyte)
-
All necessary reagents and solvents for the sample preparation method
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process the blank biological matrix through the entire sample preparation procedure. Spike the analyte and IS into the final extracted sample just before the evaporation and reconstitution step.[11]
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank biological matrix before starting the sample preparation procedure.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF):
An MF value of 100% indicates no matrix effect. A value < 100% suggests ion suppression, and a value > 100% indicates ion enhancement.[7]
-
Recovery (RE):
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF):
An IS-Normalized MF close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.[3]
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for sample cleanup using SPE, which is highly effective at removing matrix interferences.
Materials:
-
SPE cartridges (select a sorbent chemistry appropriate for this compound, e.g., reversed-phase, mixed-mode)
-
Biological sample
-
Internal Standard solution
-
Conditioning, equilibration, wash, and elution solvents
-
SPE manifold
Procedure:
-
Condition the SPE Cartridge: Pass a strong organic solvent (e.g., methanol) through the cartridge to activate the sorbent.
-
Equilibrate the SPE Cartridge: Pass a solvent similar in composition to the sample loading solution (e.g., water or a weak buffer) through the cartridge.
-
Load the Sample: Mix the biological sample with the internal standard and any necessary buffers. Load the sample onto the conditioned and equilibrated SPE cartridge.
-
Wash the Cartridge: Pass a wash solvent through the cartridge to remove weakly bound interfering compounds. The wash solvent should be strong enough to elute interferences but not the analyte.
-
Elute the Analyte: Pass an elution solvent through the cartridge that is strong enough to disrupt the interaction between this compound and the sorbent, thereby eluting the analyte.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS mobile phase.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 60 - 120 | Fast, simple, low cost | Limited removal of phospholipids, high matrix effects |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 80 - 110 | Good removal of salts and proteins | Can be labor-intensive, requires solvent optimization |
| Solid-Phase Extraction (SPE) | 90 - 110 | 95 - 105 | Excellent removal of interferences, high selectivity | More complex method development, higher cost |
Note: The values presented are typical ranges and may vary depending on the specific biological matrix and optimized protocol.
Visualizations
Caption: General workflow for the analysis of this compound in biological samples.
Caption: Troubleshooting logic for inaccurate this compound analysis results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bataviabiosciences.com [bataviabiosciences.com]
- 8. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Enhancing sensitivity of detection for FDNP-D-ALA-NH2 derivatives in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of detection for FDNP-D-ALA-NH2 and its derivatives in Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
This compound, or Nα-(2,4-Dinitro-5-fluorophenyl)-D-alaninamide, is a chiral derivatizing agent. It is a derivative of D-alanine, a D-amino acid. D-amino acids are increasingly recognized as important signaling molecules in mammals, involved in processes like neurotransmission.[1][2] Sensitive and accurate quantification of D-amino acids and their derivatives is crucial for understanding their physiological roles and their implications in various neurological and psychiatric disorders.[1][2]
Q2: Why is derivatization necessary for the LC-MS analysis of D-amino acids like D-alanine?
The quantification of D-amino acids in biological samples is challenging due to their low abundance and the presence of their much more abundant L-enantiomers.[1] Derivatization with a chiral reagent like this compound creates diastereomers that can be separated by standard reversed-phase liquid chromatography.[3] Furthermore, derivatization can improve the ionization efficiency and chromatographic retention of these small, polar molecules, leading to enhanced sensitivity in MS detection.[4][5]
Q3: What are the key considerations for sample preparation when analyzing this compound derivatives in biological matrices?
Proper sample preparation is critical for accurate and sensitive LC-MS analysis. Key steps typically include:
-
Protein Precipitation: For matrices rich in protein, such as plasma or serum, precipitation with a cold organic solvent like acetonitrile is necessary to remove proteins that can interfere with the analysis.[1]
-
Solid-Phase Extraction (SPE): This can be used for sample cleanup and concentration of the analytes of interest.
-
Dilution: For complex matrices like urine, dilution may be required to minimize matrix effects.[1]
-
Centrifugation: After any precipitation or extraction step, centrifugation is essential to pellet any particulate matter that could clog the LC system.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound derivatives.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Signal | 1. Inefficient Derivatization: The reaction may be incomplete due to incorrect pH, temperature, or reagent concentration. | - Optimize the derivatization conditions, including pH (borate buffer is often used), temperature (e.g., 60°C), and incubation time.[1]- Ensure the derivatizing reagent is fresh and not degraded. |
| 2. Ion Suppression: Co-eluting matrix components can suppress the ionization of the target analyte in the MS source. | - Improve sample cleanup using techniques like SPE.- Modify the chromatographic method to better separate the analyte from interfering matrix components.- Dilute the sample if sensitivity allows. | |
| 3. Improper MS Parameters: The mass spectrometer may not be optimized for the specific derivative. | - Perform a full optimization of MS parameters, including precursor and product ion selection (for MRM), collision energy, and source parameters (e.g., spray voltage, gas flows, temperature). | |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system. | - Add a small amount of a competing agent, like a stronger acid or base, to the mobile phase.- Use a column with a different stationary phase chemistry. |
| 2. Inappropriate Injection Solvent: If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion. | - Reconstitute the final sample in a solvent that is as weak as or weaker than the initial mobile phase. | |
| 3. Column Overload: Injecting too much sample can lead to peak fronting. | - Reduce the injection volume or dilute the sample. | |
| High Background Noise | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or derivatization reagents can contribute to high background. | - Use high-purity, LC-MS grade solvents and reagents.[4]- Prepare fresh mobile phases daily. |
| 2. System Contamination: The LC-MS system itself may be contaminated. | - Flush the entire system with a strong solvent mixture (e.g., isopropanol/water).- Clean the MS ion source. | |
| Inconsistent Retention Times | 1. Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions between injections. | - Increase the column equilibration time in the gradient program. |
| 2. Fluctuations in Mobile Phase Composition: Issues with the pump or solvent proportioning valves can lead to inconsistent mobile phase delivery. | - Purge the pumps and ensure there are no air bubbles in the solvent lines. | |
| 3. Column Temperature Variations: Inconsistent column temperature can affect retention times. | - Use a column oven to maintain a stable temperature. |
Experimental Protocols
Detailed Methodology for Derivatization of D-Alanine
This protocol is a representative example for the derivatization of D-amino acids for LC-MS analysis and can be adapted for this compound.
-
Sample Preparation:
-
Plasma/Serum: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully collect the supernatant.[1]
-
Cerebrospinal Fluid (CSF): Due to lower protein content, CSF can often be derivatized directly. Alternatively, a similar protein precipitation step can be performed.[1]
-
Urine: Thaw and vortex the sample. Centrifuge to remove particulates. Dilute the supernatant 1:10 with LC-MS grade water.[1]
-
-
Derivatization Reaction:
-
To 20 µL of the prepared sample supernatant or standard solution, add 20 µL of an internal standard solution.
-
Add 20 µL of a suitable buffer, such as 62.5 mM borate buffer (pH 10).[1]
-
Add 4 µL of the FDNP-derivatizing agent solution (e.g., 5 mg/mL in acetonitrile).[1]
-
Vortex briefly and incubate at 60°C for 30 minutes.[1]
-
After incubation, add 20 µL of 0.1% formic acid in water to quench the reaction.[1]
-
Centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]
-
Typical LC-MS/MS Parameters
The following table provides a starting point for developing an LC-MS/MS method for this compound derivatives. Optimization for your specific instrument is crucial.
| Parameter | Typical Setting |
| LC System | UPLC or HPLC system |
| Column | Reversed-phase C18 or similar (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute the derivatives, then return to initial conditions and equilibrate. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 1 - 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode (to be optimized) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard of the derivatized analyte to identify the precursor ion and optimize the collision energy to find the most abundant and specific product ions. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Marfey's Method for Quantitative Amino Acid Analysis
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of amino acids is a cornerstone of various analytical workflows. Marfey's method, a pre-column derivatization technique followed by high-performance liquid chromatography (HPLC), has long been a staple for the chiral analysis of amino acids. This guide provides an objective comparison of Marfey's method with other common techniques, supported by experimental data, to assist in the selection of the most appropriate method for specific research needs.
Overview of Marfey's Method
Marfey's method, first described in 1984, involves the derivatization of amino acids with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA), also known as Marfey's reagent. This reaction forms diastereomeric derivatives that can be readily separated and quantified using reversed-phase HPLC with UV detection. The method is particularly valued for its ability to resolve amino acid enantiomers, making it a powerful tool for determining the absolute configuration of amino acids in peptides and proteins.
Experimental Workflow of Marfey's Method
The general workflow for Marfey's method is a multi-step process that requires careful execution to ensure accurate and reproducible results.
Experimental workflow for Marfey's method.
Performance Comparison of Amino Acid Analysis Methods
The choice of an amino acid analysis method depends on various factors, including the specific requirements for sensitivity, speed, and the need for chiral separation. Below is a comparison of Marfey's method with several common alternatives.
| Method | Principle | Linearity (R²) | Limit of Detection (LOD) | Precision (RSD) | Key Advantages | Key Disadvantages |
| Marfey's Method | Pre-column derivatization with FDAA, forming diastereomers for RP-HPLC-UV. | > 0.98[1] | 100 nM (most analytes)[1] | < 15%[1] | Excellent for chiral separation, stable derivatives. | Time-consuming derivatization, potential for side reactions. |
| Dansyl Chloride | Pre-column derivatization with Dansyl-Cl, forming fluorescent derivatives for RP-HPLC-FLD/MS. | > 0.99[2] | pmol range[3] | < 10% | High sensitivity, reacts with primary and secondary amines. | Derivatives can be unstable, requires careful pH control. |
| Dabsyl Chloride | Pre-column derivatization with Dabsyl-Cl, forming colored derivatives for RP-HPLC-Vis. | > 0.99[4] | ~16 mg/L in urine[5] | Good reproducibility[6] | Highly stable derivatives, visible detection minimizes interference.[6] | Less sensitive than fluorescent methods. |
| o-Phthalaldehyde (OPA) | Pre-column derivatization with OPA and a thiol, forming fluorescent isoindole derivatives for RP-HPLC-FLD. | > 0.99[7] | 40-70 pmol/mL[7] | Varies with automation | Rapid reaction, high sensitivity. | Only reacts with primary amines, derivatives can be unstable.[8] |
| Fmoc-Cl | Pre-column derivatization with Fmoc-Cl, forming fluorescent derivatives for RP-HPLC-FLD/MS. | > 0.99[9] | fmol range[10] | < 10%[10] | Reacts with primary and secondary amines, stable derivatives.[11] | Can be more expensive than other reagents. |
| Chiral HPLC (no derivatization) | Direct separation of enantiomers on a chiral stationary phase (CSP). | Analyte dependent | Analyte dependent | Good reproducibility | No derivatization required, simpler sample preparation.[12] | CSPs can be expensive and have limited lifetime, may not resolve all amino acids.[12] |
Detailed Experimental Protocols
Marfey's Method Protocol
-
Protein Hydrolysis: The protein or peptide sample is hydrolyzed to its constituent amino acids, typically using 6 M HCl at 110°C for 24 hours.
-
Derivatization:
-
Dissolve the amino acid hydrolysate in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone.
-
Incubate the mixture at 40°C for 1 hour.
-
Cool to room temperature and neutralize the reaction with 100 µL of 2 M HCl.
-
-
Sample Preparation for HPLC: Evaporate the acetone and dilute the sample with the initial mobile phase.
-
HPLC Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes is a typical starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at approximately 340 nm.[13]
-
Dabsyl Chloride Method Protocol
-
Derivatization:
-
To 100 µL of the amino acid sample in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0), add 200 µL of a 2.5 mg/mL solution of Dabsyl chloride in acetone.
-
Incubate at 70°C for 15-30 minutes.
-
-
Sample Preparation for HPLC:
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in the initial mobile phase.
-
Filter the sample through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Typically a gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).
-
Detection: Visible light at approximately 465 nm.[14]
-
Fmoc-Cl Method Protocol
-
Derivatization:
-
Mix the amino acid sample with a borate buffer (pH ~9.5).
-
Add a solution of Fmoc-Cl in a water-miscible organic solvent (e.g., acetone or acetonitrile).
-
The reaction is typically rapid and can be completed within minutes at room temperature.
-
-
Sample Preparation for HPLC: The reaction mixture can often be directly injected after quenching the excess reagent, or after a simple extraction step.
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer and acetonitrile is commonly used.
-
Detection: Fluorescence detection (Excitation: ~260 nm, Emission: ~315 nm) or UV detection (~260 nm).
-
Conclusion
The validation of Marfey's method demonstrates it to be a robust and reliable technique, particularly for the critical task of chiral amino acid analysis. Its primary strength lies in its ability to accurately determine the enantiomeric composition of amino acids, which is indispensable in many areas of pharmaceutical and biological research.
However, the landscape of amino acid analysis offers a variety of powerful alternatives, each with its own set of advantages and disadvantages. For applications demanding high sensitivity, methods employing fluorescent derivatizing agents like Dansyl chloride, OPA, or Fmoc-Cl are excellent choices. When derivative stability is paramount, Dabsyl chloride offers a significant advantage. For workflows where speed and simplicity are the main drivers, direct analysis using chiral HPLC columns presents an attractive option, obviating the need for a derivatization step.
Ultimately, the selection of the most appropriate method hinges on a careful consideration of the specific analytical requirements, including the need for chiral separation, desired sensitivity, sample throughput, and available instrumentation. This guide provides the foundational data and protocols to enable an informed decision for your quantitative amino acid analysis needs.
References
- 1. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of urinary amino acids by liquid chromatography with "dabsyl chloride" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Chiral Amino Acid Analysis: The FDNP-D-ALA-NH2 (Marfey's Reagent) Method versus OPA/NAC Derivatization
For researchers, scientists, and drug development professionals engaged in the precise analysis of chiral amino acids, the selection of an appropriate derivatization method is paramount. This guide provides a detailed comparison of two prominent pre-column derivatization techniques: the well-established 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDNP-D-ALA-NH2), commonly known as Marfey's Reagent (FDAA), and the widely used o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC) method. This comparison is based on their analytical performance, with a focus on accuracy and precision, supported by experimental data.
At a Glance: Method Comparison
The choice between Marfey's Reagent and the OPA/NAC method often depends on the specific requirements of the analysis, including the desired sensitivity, the type of amino acids being analyzed, and the available detection instrumentation.
| Parameter | This compound (Marfey's Reagent) | o-Phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC) |
| Principle | Forms diastereomers with amino acids for separation on a standard reversed-phase HPLC column. | Forms fluorescent isoindole derivatives with primary amino acids for fluorometric or UV detection. |
| Detection | Primarily UV-Vis (typically at 340 nm). Can also be coupled with mass spectrometry (MS). | Primarily fluorescence (Ex/Em ~340/450 nm). Can also be detected by UV. |
| Specificity | Reacts with both primary and secondary amines. | Reacts only with primary amines, requiring a separate step for secondary amines like proline. |
| Derivative Stability | Derivatives are generally stable for at least 48 hours.[1] | Derivatives can be less stable, often requiring immediate analysis or the use of stabilizing agents. |
Performance Metrics: A Quantitative Comparison
The following tables summarize the key performance indicators for both methods, providing a basis for assessing their accuracy and precision.
Table 1: Linearity
| Method | Analyte(s) | Correlation Coefficient (r²) | Reference(s) |
| This compound | Monoethanolamine | > 0.95 | [2] |
| This compound | D/L-Amino Acids | > 0.98 | [3] |
| OPA/NAC | Tryptophan enantiomers | > 0.9990 (r) | [4] |
| OPA/NAC | Various Amino Acids | > 0.99 | [5] |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Method | Analyte(s) | LOD | LOQ | Reference(s) |
| This compound | Amino Acids | Low picomolar range | - | [6] |
| This compound | Monoethanolamine | 0.03 µg/mL | 0.10 µg/mL | [2] |
| OPA/NAC | Amino Acids | 0.8 - 9.0 fmol | - | [4] |
| OPA/NAC | Tryptophan enantiomers | - | 2.5x10⁻⁷ g/mL | [4] |
| OPA/NAC | Enantiomeric Impurity | - | 0.04% | [7] |
Table 3: Accuracy and Precision
| Method | Analyte(s) | Recovery | Intra-day Precision (RSD) | Inter-day Precision (RSD) | Reference(s) |
| This compound | Monoethanolamine | 105.5% (combined accuracy and precision) | - | - | [2] |
| This compound | D/L-Amino Acids | - | < 1% - 15% | - | [3] |
| OPA/NAC | Various Amino Acids | 92.96% - 105.61% | 0.27% - 3.50% | - | [5] |
| OPA/NAC | Thiols | 85.28% - 97.88% | 1.58% - 5.53% | 2.08% - 5.49% | [4] |
| OPA/NAC | Enantiomeric Impurity | 92.3% - 113.3% | 1.7% - 8.2% | - | [7] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for both derivatization methods.
This compound (Marfey's Reagent) Derivatization Workflow
OPA/NAC Derivatization Workflow for Primary Amino Acids
Detailed Experimental Protocols
This compound (Marfey's Reagent) Derivatization Protocol
This protocol is a generalized procedure and may require optimization for specific applications.
-
Sample Preparation:
-
For free amino acids, dissolve the sample in a suitable solvent (e.g., water or buffer).
-
For peptides or proteins, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to liberate the constituent amino acids. Subsequently, neutralize the hydrolysate.
-
-
Derivatization Reaction:
-
To 50 µL of the amino acid sample solution (containing approximately 1-10 nmol of amino acid), add 100 µL of a 1% (w/v) solution of Marfey's Reagent in acetone.
-
Add 20 µL of 1 M sodium bicarbonate solution.
-
Vortex the mixture and incubate at 40°C for 1 hour.[1]
-
-
Reaction Quenching:
-
After incubation, cool the reaction mixture to room temperature.
-
Add 20 µL of 2 M HCl to stop the reaction.
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 20 µL) of the final solution into a reversed-phase HPLC system.
-
Column: A standard C18 or C8 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium phosphate or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed.
-
Detection: Monitor the eluent at 340 nm.
-
OPA/NAC Derivatization Protocol
This protocol is a general guideline and may need to be adjusted based on the specific amino acids and matrix.
-
Reagent Preparation:
-
OPA Reagent: Prepare a solution of o-phthaldialdehyde in a suitable solvent like methanol or ethanol.
-
NAC Reagent: Prepare a solution of N-acetyl-L-cysteine in the reaction buffer.
-
Borate Buffer: Prepare a borate buffer with a pH of approximately 9.5.
-
Working Derivatization Reagent: Shortly before use, mix the OPA and NAC solutions in the borate buffer. The exact concentrations and ratios may vary depending on the specific method.
-
-
Derivatization Reaction:
-
Mix the amino acid sample with the freshly prepared OPA/NAC derivatization reagent in a specific ratio (e.g., 1:2 sample to reagent).
-
The reaction proceeds rapidly at room temperature, typically within 1-2 minutes.
-
-
HPLC Analysis:
-
Due to the limited stability of the derivatives, inject the reaction mixture into the HPLC system as soon as possible after derivatization.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic phase (e.g., acetonitrile or methanol) is typical.
-
Detection: Use a fluorescence detector with an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 450 nm.
-
Conclusion
Both the this compound (Marfey's Reagent) and the OPA/NAC methods offer robust and reliable means for the chiral analysis of amino acids.
-
Marfey's Reagent is a highly versatile method that reacts with both primary and secondary amines, producing stable diastereomers that can be readily separated on standard HPLC columns with UV detection. Its accuracy and precision are well-documented, making it a gold standard in many laboratories.
-
The OPA/NAC method provides exceptional sensitivity due to the fluorescent nature of its derivatives. It is particularly well-suited for the analysis of primary amino acids at low concentrations. However, its lack of reactivity with secondary amines and the lower stability of its derivatives are important considerations.
The ultimate choice of method will depend on the specific analytical challenge at hand. For broad-spectrum amino acid analysis, including secondary amines, with a requirement for high derivative stability, Marfey's reagent is an excellent choice. When high sensitivity for primary amino acids is the primary concern, the OPA/NAC method offers a powerful alternative. Researchers should carefully consider the performance data and experimental protocols presented in this guide to make an informed decision that best suits their analytical needs.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Analysis of monoethanolamine by derivatization with Marfey's reagent and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Derivatizing Reagents for HPLC-UV Analysis of Amino Acids: Marfey's Reagent and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the stereospecific analysis of amino acids, the selection of an appropriate chiral derivatizing agent is a critical step for achieving accurate and reliable quantification by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This guide provides an objective comparison of the performance of the classical Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) with two common alternatives: o-phthalaldehyde (OPA) used in conjunction with a chiral thiol, and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).
The comparison focuses on key quantitative performance indicators such as linearity and range of quantification, supported by data from various studies. Detailed experimental protocols for each derivatization method are also provided to facilitate method selection and implementation.
Performance Comparison of Chiral Derivatizing Agents
The choice of a chiral derivatizing agent significantly impacts the sensitivity, selectivity, and quantitative performance of an HPLC method for amino acid analysis. Marfey's reagent has been a gold standard for decades, but alternative reagents offer competitive and, in some aspects, superior performance.
Quantitative Performance Data
The following tables summarize the linearity and quantification ranges for Marfey's reagent and its alternatives based on published data. It is important to note that these values are derived from different studies and may vary depending on the specific amino acid, HPLC system, and experimental conditions.
| Reagent | Linear Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference(s) |
| Marfey's Reagent (FDAA) | 8–1000 µmol/L (for 36 D/L-amino acids) | > 0.95 | 2.68–62.44 pmol/L | 2.93 to 208.13 pmol/L | [1] |
| 0.25–1.0 µg/mL (for monoethanolamine) | > 0.95 | 0.03 µg/mL | 0.10 µg/mL | [2][3][4] | |
| OPA / Chiral Thiol | 0.5–500 pMol (for biogenic amines) | > 0.99 | 0.1-0.5 pMol/injection | Not specified | [5] |
| Not specified for amino acids | Not specified | Not specified | 0.04% for enantiomeric impurity | [2] | |
| NBD-F | 20 fmol – 20 pmol (on-column) | 0.999 | 2.8-20 fmol | 0.08 - 0.19 µg/mL (for specific amino acids) | [6] |
One study directly comparing a variant of the OPA/chiral thiol method (using N,N-dimethyl-L-cysteine, DiCys) with Marfey's reagent concluded that the DiCys/OPA method provided better separation of chiral amino acids.
Experimental Workflows
The general workflow for chiral amino acid analysis using these derivatizing agents involves sample preparation, derivatization, HPLC separation, and detection. The specific conditions for each step vary depending on the chosen reagent.
Caption: General workflow for chiral amino acid analysis using derivatizing agents.
Detailed Experimental Protocols
Marfey's Reagent (FDAA) Derivatization Protocol
This protocol is a representative example for the derivatization of amino acids with Marfey's reagent.
-
Sample Preparation: Dissolve the amino acid sample in 100 µL of 1 M sodium bicarbonate solution.
-
Reagent Addition: Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubation: Incubate the mixture at 40°C for 60 minutes.
-
Reaction Quenching: Cool the mixture to room temperature and add 50 µL of 2 M HCl to stop the reaction.
-
HPLC Analysis: Inject an aliquot of the reaction mixture into the HPLC system.
-
Column: Standard C18 reversed-phase column.
-
Mobile Phase: A gradient of aqueous trifluoroacetic acid (TFA) and acetonitrile is typically used.
-
Detection: UV at 340 nm.
-
Caption: Experimental workflow for Marfey's reagent derivatization.
OPA / Chiral Thiol Derivatization Protocol
This protocol outlines a general procedure for the derivatization of primary amino acids using OPA and a chiral thiol (e.g., N-isobutyryl-L-cysteine, IBLC). This reaction is often automated in modern HPLC systems due to the potential instability of the derivatives.
-
Reagent Preparation:
-
Prepare an OPA solution in a suitable buffer (e.g., borate buffer, pH ~9.5).
-
Prepare a solution of the chiral thiol (e.g., IBLC) in the same buffer.
-
-
Derivatization Reaction: This is typically performed by an autosampler immediately before injection.
-
Mix the amino acid sample with the OPA solution.
-
Immediately add the chiral thiol solution. The reaction is nearly instantaneous (typically < 1 minute).
-
-
HPLC Analysis: Inject the mixture into the HPLC system.
-
Column: Standard C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile or methanol) is commonly used.
-
Detection: Fluorescence detection (Excitation: ~340 nm, Emission: ~450 nm) is preferred for high sensitivity, though UV detection is also possible.[2]
-
Caption: Experimental workflow for OPA/Chiral Thiol derivatization.
NBD-F Derivatization Protocol
NBD-F is a fluorescent derivatizing agent that reacts with both primary and secondary amines.
-
Sample and Reagent Preparation:
-
Dissolve the amino acid sample in a borate buffer (pH ~8.0-9.5).
-
Prepare a solution of NBD-F in acetonitrile.
-
-
Derivatization Reaction:
-
Mix the sample solution with the NBD-F solution.
-
Incubate the mixture at 60°C for approximately 1-5 minutes.
-
-
Reaction Quenching: Cool the mixture on ice and add an acidic solution (e.g., HCl) to stop the reaction.
-
HPLC Analysis: Inject an aliquot of the reaction mixture into the HPLC system.
-
Column: Standard C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer and an organic modifier is typically used.
-
Detection: Fluorescence detection (Excitation: ~470 nm, Emission: ~530 nm).
-
References
- 1. Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A derivatisation agent selection guide - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC03108D [pubs.rsc.org]
- 6. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent D-Amino Acids for Bacterial Cell Wall Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of fluorescent D-amino acids (FDAAs), a powerful class of probes used for in situ labeling of bacterial peptidoglycan. By incorporating into the cell wall biosynthesis pathway, FDAAs offer a dynamic way to visualize bacterial growth, cell division, and the effects of antibiotics. This document outlines the performance of various FDAAs and their alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable probe for your research needs.
Introduction to Fluorescent D-Amino Acids (FDAAs)
Fluorescent D-amino acids are synthetic molecules consisting of a fluorophore conjugated to a D-amino acid, typically D-alanine or D-lysine. These probes are valuable tools in microbiology because they are metabolically incorporated into the peptidoglycan (PG) of diverse bacterial species.[1][2][3] This incorporation is mediated by the enzymes responsible for PG synthesis, specifically transpeptidases like penicillin-binding proteins (PBPs) and L,D-transpeptidases (Ldts).[4][5] This mechanism allows for the specific and covalent labeling of sites of new cell wall synthesis with minimal perturbation to the bacteria.[3]
The versatility of FDAAs has led to the development of a palette of probes with different spectral properties, enabling multicolor and time-lapse imaging experiments.[4] These tools have been instrumental in studying bacterial growth dynamics, cell morphology, and the mechanisms of action of cell wall-targeting antibiotics.[1]
Inter-probe Comparison of Fluorescent D-Amino Acids
The selection of an appropriate FDAA depends on several factors, including the bacterial species under investigation, the available microscopy equipment, and the specific biological question being addressed. The following table summarizes the properties of commonly used FDAAs and a key alternative, providing a basis for comparison.
| Probe Name | Fluorophore | D-Amino Acid | Excitation Max (nm) | Emission Max (nm) | Color | Key Characteristics |
| HADA | 7-Hydroxycoumarin-3-carboxylic acid | D-Alanine | ~400 | ~450 | Blue | Blue-emitting, suitable for multi-color experiments.[3][4] |
| NADA | Nitrobenzofurazan | D-Alanine | ~538 | ~550 | Green | Green-emitting probe.[2][3] |
| FDL | Fluorescein | D-Lysine | ~490 | ~515-525 | Green | Bright green fluorescence.[1][2][4] |
| TDL | TAMRA | D-Lysine | ~565 | ~575 | Red | Red-emitting, useful for multiplexing with green probes.[1][2][3] |
| BADA | BODIPY FL | D-Alanine | ~502 | ~518 | Green | Boron-dipyrromethene based fluorophore.[4] |
| YADA | - | D-Alanine | ~426 | ~535 | Yellow/Green | Shorter excitation with red-shifted emission.[4] |
| RfDAAs | Fluorogenic Molecular Rotors | D-Alanine/Lysine | Varies | Varies | Varies | "Turn-on" fluorescence upon incorporation, enabling wash-free imaging and real-time monitoring.[5] |
Experimental Protocols
General Protocol for Bacterial Labeling with FDAAs
This protocol provides a general guideline for labeling bacteria with FDAAs. Optimization of labeling time and concentration is recommended for each bacterial species and experimental condition.
-
Bacterial Culture Preparation: Grow the bacterial species of interest to the desired growth phase (typically exponential phase) in appropriate liquid media.
-
FDAA Preparation: Prepare a stock solution of the desired FDAA in a suitable solvent (e.g., DMSO or water) at a concentration of 1-10 mM.
-
Labeling: Add the FDAA stock solution to the bacterial culture to a final concentration of 0.1-1 mM. The optimal concentration may vary.
-
Incubation: Incubate the culture with the FDAA for a specific duration.
-
Stopping the Labeling: To stop further incorporation of the FDAA, either fix the cells (e.g., with cold 70% ethanol) or wash the cells by centrifugation and resuspension in fresh, dye-free medium or buffer.[3] For fluorogenic D-amino acids (RfDAAs), a washing step may not be necessary.[5]
-
Microscopy: Mount the labeled cells on a microscope slide and visualize using fluorescence microscopy with appropriate filter sets for the chosen fluorophore.
Visualization of Key Processes
To better understand the application of FDAAs, the following diagrams illustrate the experimental workflow and the underlying biological pathway.
Figure 1. A generalized workflow for labeling bacterial cells with fluorescent D-amino acids (FDAAs).
Figure 2. Simplified signaling pathway of FDAA incorporation into the bacterial peptidoglycan layer.
Alternatives to Conventional FDAAs
While traditional FDAAs are robust tools, several alternatives have been developed to address specific limitations.
-
"Clickable" D-Amino Acids: These are D-amino acids functionalized with a small, bio-orthogonal handle (e.g., an alkyne or azide).[1] After incorporation into the peptidoglycan, a fluorescent probe with a complementary handle can be "clicked" on in a second step. This two-step labeling process can be advantageous for certain applications.
-
Fluorogenic D-Amino Acids (RfDAAs): These probes are designed to be non-fluorescent in aqueous solution but become fluorescent upon incorporation into the constrained environment of the peptidoglycan.[5] This "turn-on" property eliminates the need for washing steps to remove background fluorescence, making them ideal for real-time imaging and high-throughput screening assays.[5]
Conclusion
The use of fluorescent D-amino acids has significantly advanced our understanding of bacterial cell wall biology. The expanding palette of FDAAs with diverse spectral properties, along with the development of next-generation probes like RfDAAs, provides researchers with a powerful and versatile toolkit. By carefully considering the experimental goals and the properties of the available probes, scientists can effectively harness this technology to gain deeper insights into bacterial physiology and to accelerate the discovery of new antimicrobial agents.
References
- 1. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies of Detecting Bacteria Using Fluorescence-Based Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorogenic D-amino acids enable real-time monitoring of peptidoglycan biosynthesis and high-throughput transpeptidation assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Marfey's Reagent vs. Chiral Columns for Enantiomeric Resolution
In the landscape of pharmaceutical development and scientific research, the accurate separation and quantification of enantiomers is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and metabolic properties. Consequently, regulatory bodies mandate the stereospecific analysis of chiral drugs. Two prominent high-performance liquid chromatography (HPLC) based methods for achieving this are the indirect approach using Marfey's reagent and the direct approach employing chiral columns. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their analytical needs.
At a Glance: Key Differences
| Feature | Marfey's Reagent | Chiral Columns |
| Principle | Indirect method: Derivatization of enantiomers with a chiral reagent to form diastereomers, which are then separated on a standard achiral column (e.g., C18). | Direct method: Enantiomers are separated directly on a column containing a chiral stationary phase (CSP) based on differential interactions. |
| Primary Application | Determination of the absolute configuration of amino acids in peptides and natural products.[1][2] | Broad applicability for enantioseparation of a wide range of chiral compounds, including pharmaceuticals, agrochemicals, and metabolites. |
| Derivatization Step | Mandatory pre-column derivatization required.[1][2] | Not required, allowing for direct analysis of the sample.[2] |
| Column Type | Standard reversed-phase (e.g., C18, C8, C3) achiral columns.[1][2] | Specialized columns with a chiral stationary phase (e.g., polysaccharide-based, protein-based, macrocyclic glycopeptides). |
| Method Development | Generally straightforward; optimization of the separation of diastereomers on a well-understood achiral column. | Can be more complex and empirical, often requiring screening of multiple columns and mobile phases to find a suitable separation. |
| Cost | Lower initial cost as it utilizes standard HPLC columns. The primary cost is the reagent itself.[3] | Higher initial cost due to the specialized and more expensive chiral columns.[2] |
| Sample Throughput | Lower, due to the additional derivatization step. | Higher, as samples can be analyzed directly. |
| Sensitivity | High, as the dinitrophenyl chromophore in Marfey's reagent provides a strong UV absorbance at 340 nm.[1][3] | Varies depending on the analyte's chromophore and the detector used. Can be lower for compounds with poor UV absorbance.[2] |
Quantitative Performance Comparison
The following table summarizes key performance metrics for both methods. It is important to note that these values are representative and can vary significantly based on the specific analyte, matrix, and instrumentation used.
| Parameter | Marfey's Reagent (for Amino Acids) | Chiral Columns (Representative Data) |
| Resolution (Rs) | Baseline resolution (Rs > 1.5) is commonly achieved for most amino acid diastereomers.[1][4] | Can range from no separation to excellent baseline resolution (Rs > 2.0), highly dependent on the analyte-CSP combination. |
| Analysis Time | Typically 30-60 minutes per sample, including derivatization and chromatographic run time.[3][4][5] | Can be faster (10-30 minutes) for established methods, but method development can be time-consuming. |
| Limit of Detection (LOD) | In the low picomolar to nanomolar range with UV detection.[3] | Highly variable; can be in the nanomolar to micromolar range with UV detection. |
| Sample Requirement | Can be performed on a small scale (nanomole quantities).[3] | Generally requires slightly larger sample amounts compared to the most sensitive derivatization methods. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for enantiomeric analysis using Marfey's Reagent and a chiral column.
References
A Comparative Guide to the Analysis of D-Alanine: Cross-Validation of FDNP-D-ALA-NH2 (FDAA) with Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of D-amino acids like D-alanine is critical in fields ranging from microbiology to neuroscience and pharmaceutical quality control. This guide provides an objective comparison of the widely used derivatization agent 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDNP-D-ALA-NH2 or FDAA), a Marfey's reagent analog, with other key analytical techniques. Supported by experimental data, this document outlines the performance of High-Performance Liquid Chromatography (HPLC) with UV detection using FDAA, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering insights into the strengths and limitations of each approach.
Data Presentation: A Quantitative Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on various factors, including sensitivity, precision, and the complexity of the sample matrix. The following table summarizes the key quantitative performance parameters for the analysis of D-alanine using different techniques.
| Analytical Technique | Derivatization Reagent | Detection Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD%) |
| HPLC | This compound (FDAA) | UV | 8–1000 µmol/L[1] | 2.68–62.44 pmol/L[1] | 2.93–208.13 pmol/L[1] | Intraday: 0.30–5.31%[1], Interday: 1.96–8.04%[1] |
| LC-MS/MS | Marfey's Reagent (MR) | MS/MS | R² > 0.98[2] | ≤ 100 nM (for most analytes)[2] | Not explicitly stated, but method is highly sensitive[2] | Retention Time < 1% RSD[2] |
| LC-MS/MS | None (Underivatized) | MS/MS | Not specified | Quantification limit of 12.5 or 62 ng/mL for most amino acids[3] | Not specified | Average RSD of 5.5-6.1%[3] |
| GC-MS | MTBSTFA | MS | Good linear regression fit demonstrated[4] | High sensitivity reported[4] | Not specified for D-alanine | High reproducibility reported[4] |
| LC-MS/MS | AccQ-Tag or TAHS | MS/MS | 0.1-500 nmol/mL[5] | Not specified | 0.1 nmol/mL[5] | Not specified |
Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the methodologies, the following diagrams illustrate the experimental workflows for the key analytical techniques discussed.
Workflow for D-Alanine analysis using FDAA-HPLC.
The derivatization of amino acids with this compound (FDAA) is a key step that enables the separation of enantiomers. The following diagram illustrates this chemical reaction.
FDAA derivatization of D/L-Alanine.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are the key experimental protocols for the compared techniques.
D-Alanine Analysis using this compound (FDAA) Derivatization and HPLC-UV
This method relies on the pre-column derivatization of amino acids with FDAA to form diastereomers that can be separated on a standard reverse-phase HPLC column.
-
Sample Preparation: For protein-bound amino acids, samples are first subjected to acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release free amino acids. The hydrolysate is then dried and reconstituted in a suitable buffer.
-
Derivatization: The amino acid sample is mixed with a solution of this compound in a suitable solvent (e.g., acetone) and a buffer (e.g., sodium bicarbonate). The reaction mixture is incubated at an elevated temperature (e.g., 40°C) for a specific time (e.g., 1 hour). The reaction is then quenched by adding an acid (e.g., HCl).
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is commonly employed, often consisting of an aqueous buffer (e.g., triethylammonium phosphate) and an organic solvent (e.g., acetonitrile).
-
Detection: The diastereomeric derivatives are detected by UV absorbance, typically at 340 nm.
-
Quantification: The concentration of D- and L-alanine is determined by comparing the peak areas of the sample to those of known standards.
-
D-Alanine Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS requires the derivatization of amino acids to increase their volatility for analysis in the gas phase. Silylation is a common derivatization technique.
-
Sample Preparation: Samples are dried to remove any moisture, which can interfere with the derivatization reaction.
-
Derivatization with MTBSTFA: A silylating reagent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is added to the dried sample, often in the presence of a catalyst like pyridine and a solvent like acetonitrile. The mixture is heated (e.g., at 80-100°C for 1 hour) to facilitate the reaction.[6][7]
-
GC-MS Analysis:
-
Column: A capillary column suitable for amino acid analysis is used (e.g., a 5% phenyl methylpolysiloxane column).[8]
-
Carrier Gas: An inert gas such as helium is used as the carrier gas.
-
Injection: The derivatized sample is injected into the GC, where it is vaporized.
-
Separation: The volatile derivatives are separated based on their boiling points and interactions with the stationary phase as they pass through the column.
-
Detection: The separated compounds are detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (ion abundance) information. For chiral analysis, a chiral GC column is required.[9]
-
Chiral D-Alanine Analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of D-alanine, which can be performed with or without derivatization.
-
Method 1: With Derivatization (e.g., Marfey's Reagent):
-
Derivatization: Similar to the HPLC-UV method, amino acids are derivatized with a chiral reagent like Marfey's reagent to form diastereomers.[2]
-
LC Separation: The diastereomers are separated on a reverse-phase column using a suitable mobile phase gradient.
-
MS/MS Detection: The separated diastereomers are detected by a tandem mass spectrometer. This involves selecting the precursor ion of the derivatized amino acid and then fragmenting it to produce specific product ions. This multiple reaction monitoring (MRM) provides high selectivity and sensitivity.
-
-
Method 2: Without Derivatization (Underivatized):
-
LC Separation: This approach requires a chiral stationary phase (CSP) column to directly separate the D- and L-enantiomers of alanine. The mobile phase composition is optimized to achieve enantiomeric separation.
-
MS/MS Detection: The underivatized D- and L-alanine are detected directly by the mass spectrometer using MRM. This method simplifies sample preparation by eliminating the derivatization step.[3]
-
Conclusion
The cross-validation of results from this compound-based methods with those from orthogonal techniques like GC-MS and LC-MS/MS is crucial for ensuring data accuracy and reliability.
-
This compound (FDAA) with HPLC-UV is a robust and cost-effective method that provides good sensitivity and precision for the chiral separation of amino acids. Its primary advantage is the ability to use standard reverse-phase columns.[1]
-
GC-MS offers high sensitivity and is a powerful tool for the analysis of volatile compounds. However, it requires a derivatization step to analyze polar molecules like amino acids, and chiral analysis necessitates a specific chiral column. The derivatization process can be sensitive to moisture.[6]
-
LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the gold standard for trace-level analysis in complex matrices. It can be performed with or without derivatization, offering flexibility. The direct analysis of underivatized amino acids on a chiral column simplifies the workflow but may require more specialized and expensive columns.
The choice of the optimal analytical technique will depend on the specific requirements of the study, including the desired sensitivity, the nature of the sample matrix, available instrumentation, and cost considerations. For routine quality control and applications where picomole-level detection is sufficient, the FDAA-HPLC-UV method offers a reliable and economical solution. For demanding applications requiring the highest sensitivity and selectivity, particularly in complex biological samples, LC-MS/MS is the preferred method. GC-MS remains a valuable alternative, especially when expertise and instrumentation for this technique are readily available.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography-Mass Spectrometry Analysis for Protein Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous analysis of D-alanine, D-aspartic acid, and D-serine using chiral high-performance liquid chromatography-tandem mass spectrometry and its application to the rat plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of FDNP-D-ALA-NH2: A Procedural Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of FDNP-D-ALA-NH2 (Nα-(2,4-Dinitrophenyl)-D-alaninamide), a compound recognized for its utility in biochemical assays. Due to the presence of the dinitrophenyl (DNP) moiety, this compound requires careful management as a hazardous material.[1][2]
Core Safety Considerations and Hazard Identification
Key Hazards:
-
Toxicity: DNP compounds are classified as acutely toxic if swallowed, inhaled, or absorbed through the skin.[2]
-
Explosive Potential: A significant hazard associated with DNP is its potential to become highly explosive when dry, heated, or subjected to shock or friction.[2][3]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, the following personal protective equipment is mandatory:[1][2]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves (double-gloving recommended for direct contact) | Prevents skin absorption of the toxic compound. |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes | Minimizes skin contact. |
| Respiratory Protection | Use within a certified chemical fume hood | Prevents inhalation of dust or aerosols.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[2][3] Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
-
Waste Segregation:
-
Dedicated Waste Streams: Do not mix this compound waste with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[2]
-
Solid Waste: Collect all solid waste contaminated with this compound, such as gloves, weighing paper, and pipette tips, in a dedicated and clearly labeled hazardous waste container with a liner.[2]
-
Liquid Waste: Collect solutions containing this compound in a dedicated, compatible, and labeled liquid hazardous waste container.
-
-
Waste Container Labeling:
-
Storage of Hazardous Waste:
-
Designated Area: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.[2]
-
Container Integrity: Ensure containers are kept tightly closed at all times, except when adding waste.[2]
-
Secondary Containment: It is highly recommended to use secondary containment to prevent the spread of material in the event of a spill.[2]
-
-
Arranging for Disposal:
Emergency Procedures
In the event of a spill or exposure, follow these emergency procedures:[1]
-
Spill:
-
Evacuate the immediate area.[1]
-
Remove all ignition sources.[3]
-
Keep the spilled material wet to reduce the risk of explosion.[3]
-
Ventilate the area.[3]
-
For small spills, carefully sweep up the material and place it into a sealed container for disposal as hazardous waste.
-
For large spills, contact your institution's EHS for assistance.
-
-
Exposure:
-
Inhalation: Move to fresh air. Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[5]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of DNP-containing compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
